Ethyl 2-chloropyrimidine-4-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNAFFKEIJSHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626387 | |
| Record name | Ethyl 2-chloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-00-7 | |
| Record name | Ethyl 2-chloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-chloropyrimidine-4-carboxylate: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 2-chloropyrimidine-4-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its synthesis, chemical and physical properties, and potential applications in drug discovery, with a focus on providing practical information for laboratory use.
Chemical and Physical Properties
This compound is a substituted pyrimidine with the chemical formula C₇H₇ClN₂O₂. While extensive experimental data for this specific isomer is not widely published, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 1196152-00-7 | - |
| Molecular Formula | C₇H₇ClN₂O₂ | - |
| Molecular Weight | 186.60 g/mol | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | 97-98 °C (for the corresponding methyl ester) | [1] |
| Boiling Point | 304.3 ± 15.0 °C at 760 mmHg (for the corresponding methyl ester) | [1] |
| Density | 1.4 ± 0.1 g/cm³ (for the corresponding methyl ester) | [1] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | - |
| Predicted LogP | 1.7 | [2] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-chloropyrimidine-4-carboxylic acid. This starting material is commercially available.
Experimental Protocol: Esterification of 2-chloropyrimidine-4-carboxylic acid
This protocol describes a standard procedure for the esterification of 2-chloropyrimidine-4-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
Materials:
-
2-chloropyrimidine-4-carboxylic acid
-
Anhydrous ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add anhydrous ethanol (1.2 eq) followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
-
¹H NMR: Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two distinct signals for the pyrimidine ring protons.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the carbons of the ethyl group.
-
IR Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester, and characteristic bands for the C-Cl and C-N bonds.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom. PubChem predicts a monoisotopic mass of 186.0196 Da.[2]
Applications in Drug Development
While direct applications of this compound are not extensively documented, its precursor, 2-chloropyrimidine-4-carboxylic acid, is a known intermediate in the synthesis of potent and selective antagonists of the Transient Receptor Potential Cation Channel, Subfamily A, Member 1 (TRPA1).[3] TRPA1 is a non-selective cation channel that is a key sensor for environmental irritants and endogenous inflammatory mediators, making it a significant target for the development of therapeutics for pain, inflammation, and respiratory diseases.[3]
The 2-chloro- and 4-carboxylate functionalities of this compound make it an attractive scaffold for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening against various biological targets.
Caption: Potential application pathway for the title compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry, particularly in the development of TRPA1 modulators. This guide provides a foundational understanding of its synthesis and properties, enabling researchers to effectively utilize this compound in their drug discovery and development endeavors. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-chloropyrimidine-4-carboxylate, a heterocyclic compound of interest in chemical research and drug discovery. This document collates available data on its structural, physical, and chemical characteristics, offering a valuable resource for professionals in the field.
Chemical Identity and Structure
This compound is a substituted pyrimidine derivative. Its unique structure, featuring a chlorine atom at the 2-position and an ethyl carboxylate group at the 4-position, makes it a versatile intermediate in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1196152-00-7[1][2] |
| Molecular Formula | C₇H₇ClN₂O₂[1][2] |
| Canonical SMILES | CCOC(=O)C1=NC(=NC=C1)Cl |
| InChI | InChI=1S/C7H7ClN2O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3[1] |
| InChIKey | PWNAFFKEIJSHRD-UHFFFAOYSA-N[1] |
Below is a two-dimensional representation of the molecular structure of this compound.
References
An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxylic Acid (CAS: 149849-92-3): Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-chloropyrimidine-4-carboxylic acid, a versatile building block in medicinal chemistry. This document elucidates its chemical properties, synthesis, and key reactions, with a focus on its application in the development of novel therapeutics. Detailed experimental protocols and structured data are presented to facilitate its use in the laboratory.
Note on Nomenclature: The CAS number 149849-92-3 is correctly assigned to 2-Chloropyrimidine-4-carboxylic acid . The corresponding ethyl ester, Ethyl 2-chloropyrimidine-4-carboxylate, has the CAS number 1196152-00-7 . This guide will primarily focus on the carboxylic acid, with relevant information on its ethyl ester derivative included.
Chemical and Physical Properties
2-Chloropyrimidine-4-carboxylic acid is a yellow solid that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structure, featuring both a reactive chlorine atom and a carboxylic acid functional group, allows for diverse chemical modifications.
| Property | Value | Reference |
| CAS Number | 149849-92-3 | [2] |
| Molecular Formula | C₅H₃ClN₂O₂ | [2] |
| Molecular Weight | 158.54 g/mol | [2] |
| Appearance | Yellow solid | [Chem-Impex] |
| Melting Point | 147.2 °C to 151.4 °C | [3] |
| Storage Temperature | 2-8°C, Inert atmosphere | |
| IUPAC Name | 2-chloropyrimidine-4-carboxylic acid | [2] |
| InChI Key | YMDSUQSBJRDYLI-UHFFFAOYSA-N | |
| SMILES | C1=CN=C(N=C1C(=O)O)Cl | [2] |
Synthesis
A more direct precursor for some reactions is the corresponding acyl chloride, 2-chloropyrimidine-4-carbonyl chloride, which can be synthesized from the carboxylic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride.
Key Reactions and Experimental Protocols
2-Chloropyrimidine-4-carboxylic acid is a valuable synthon due to the reactivity of its two functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the carboxylic acid at the 4-position can undergo esterification, amidation, and other related transformations.
Esterification to this compound
The synthesis of the corresponding ethyl ester is a common transformation to modify the properties of the molecule or to protect the carboxylic acid group.
Experimental Protocol: Esterification
A general procedure for the esterification of 2-chloropyrimidine-4-carboxylic acid to its ethyl ester can be achieved using a coupling agent.
-
Materials: 2-chloropyrimidine-4-carboxylic acid, 1,1'-dicyclohexylcarbodiimide (DCC), ethanol, and dichloromethane (DCM).
-
Procedure:
-
A reaction mixture of 2-chloropyrimidine-4-carboxylic acid (1.00 g, 6.3 mmol), 1,1'-dicyclohexylcarbodiimide (1.4 g, 6.9 mmol), and ethanol (0.32 g, 6.9 mmol) in dichloromethane (10 ml) is stirred at room temperature overnight.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the dicyclohexylurea byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield this compound.
-
Caption: Esterification of 2-chloropyrimidine-4-carboxylic acid.
Amide Bond Formation
Amide coupling is a frequently employed reaction in drug discovery to link molecular fragments. 2-Chloropyrimidine-4-carboxylic acid can be readily converted to amides by reacting its activated form (e.g., acyl chloride) with various amines.
Experimental Protocol: Amide Coupling (via Acyl Chloride)
This protocol describes the formation of 2-chloropyrimidine-4-carboxamide.
-
Materials: 2-chloropyrimidine-4-carbonyl chloride, ammonia, and tetrahydrofuran (THF).
-
Procedure:
-
Ammonia gas is passed into 20 mL of tetrahydrofuran for 35 minutes at -6 °C.[4]
-
The reaction system is then warmed to 10 °C, and 1.5 g (8.47 mmol) of 2-chloropyrimidine-4-carbonyl chloride is added.[4]
-
The reaction solution is stirred at room temperature for 45 minutes.[4]
-
Upon completion, the reaction solution is concentrated using a rotary evaporator.[4]
-
The residue is poured into 90 mL of saturated NaHCO₃ solution.[4]
-
The aqueous phase is extracted three times with 50 mL of ethyl acetate.[4]
-
The organic phases are combined, washed with saturated NaCl solution, dried over anhydrous Na₂SO₄, and concentrated again using a rotary evaporator.[4]
-
After drying under high vacuum, the product, 2-chloropyrimidine-4-carboxamide, is obtained as a white solid.[4]
-
Caption: Amide coupling of 2-chloropyrimidine-4-carbonyl chloride.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and the chloro-substituent on the pyrimidine ring can participate in such reactions. This allows for the introduction of various aryl and heteroaryl groups at the 2-position, a key strategy in expanding chemical diversity for drug screening.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
This is a general protocol for the Suzuki coupling of a chloropyrimidine with an arylboronic acid.[5]
-
Materials: Chloropyrimidine derivative (e.g., 2-chloropyrimidine), arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., 1,4-dioxane/water).
-
Procedure:
-
In a Schlenk flask, combine the chloropyrimidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and base (2-3 equiv).[5]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.[5]
-
Add the degassed solvent via syringe.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[5]
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[5]
-
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Applications in Drug Development
2-Chloropyrimidine-4-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceuticals. The pyrimidine scaffold is a common feature in many biologically active compounds, and the ability to functionalize it at multiple positions makes this starting material highly valuable.
-
Antagonists of TRPA1: 2-Chloropyrimidine-4-carboxylic acid is used in the preparation of oxazolopyrimidine ketoamides which act as potent antagonists of the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel.[3] These compounds have potential therapeutic applications in the treatment of pain, inflammation, asthma, and cough.[3]
-
Antiviral and Anticancer Agents: As a versatile building block, this compound is utilized in the synthesis of pharmaceuticals targeting viral infections and various types of cancer.[1]
-
Agrochemicals: It also serves as an important intermediate in the production of herbicides and fungicides.[1]
Safety and Handling
2-Chloropyrimidine-4-carboxylic acid should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | GHS Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloropyrimidine-4-carboxylic acid | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloropyrimidine-4-carboxylic acid | 149849-92-3 [chemicalbook.com]
- 4. 2-Chloropyrimidine-4-carboxylic acid CAS#: 149849-92-3 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic applications of Ethyl 2-chloropyrimidine-4-carboxylate. This compound serves as a valuable intermediate in medicinal chemistry and drug development, particularly in the synthesis of bioactive molecules.
Molecular Structure and Properties
This compound is a substituted pyrimidine with the chemical formula C₇H₇ClN₂O₂. The presence of a chlorine atom at the 2-position and an ethyl carboxylate group at the 4-position of the pyrimidine ring makes it a versatile building block for further chemical modifications.
Structure:
The key structural features that contribute to its reactivity are the electrophilic carbon atoms of the pyrimidine ring, particularly at positions 2 and 6, and the susceptibility of the chlorine atom to nucleophilic substitution. The ester group can also be hydrolyzed or modified.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its related precursor.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.6 g/mol |
| CAS Number | 1196152-00-7 |
| Appearance | Not specified in available literature |
| ¹H NMR (400MHz, CDCl₃) | δ 8.87 (1H, d, J=4.7Hz), 7.95 (1H, d, J=4.7Hz), 4.51 (2H, q, J=7.4Hz), 1.45 (3H, t, J=7.0Hz) |
| Mass Spectrometry (ESI+) | m/e: 187.0 ([M+H]⁺) |
Data for the precursor, 2-chloropyrimidine-4-carboxylic acid:
| Property | Value |
| Molecular Formula | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol [1] |
| CAS Number | 149849-92-3[1] |
Experimental Protocols
Synthesis of this compound
A cited method for the synthesis of this compound involves the esterification of 2-chloropyrimidine-4-carboxylic acid.
Materials:
-
2-chloropyrimidine-4-carboxylic acid
-
Ethanol (EtOH)
-
1,3-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 2-chloropyrimidine-4-carboxylic acid (1.00 g, 6.3 mmol) in dichloromethane (10 ml), add ethanol (0.32 g, 6.9 mmol) and 1,3-dicyclohexylcarbodiimide (1.4 g, 6.9 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion of the reaction, filter the mixture to remove the solid by-product (dicyclohexylurea).
-
Dilute the filtrate with additional dichloromethane (80 ml).
-
Wash the organic layer with brine (30 ml).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by vacuum evaporation to yield the crude product.
-
Purify the crude product using silica gel column chromatography to obtain this compound.
Applications in Drug Development
Pyrimidine derivatives are a cornerstone in the development of a wide range of therapeutic agents due to their presence in the nucleobases of DNA and RNA.[2] The 2-chloropyrimidine moiety, in particular, is a key pharmacophore in many kinase inhibitors and other targeted therapies.[3][4]
While specific signaling pathways directly modulated by this compound are not extensively documented, its precursor, 2-chloropyrimidine-4-carboxylic acid, is a vital intermediate in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists.[2][5] TRPA1 is an ion channel involved in pain, itching, and inflammation, making its antagonists promising candidates for novel analgesic and anti-inflammatory drugs.[2][5]
The following diagram illustrates the logical workflow of utilizing this compound's precursor in the synthesis of a potential therapeutic agent.
References
- 1. 2-Chloropyrimidine-4-carboxylic acid | C5H3ClN2O2 | CID 22135751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectral Data Analysis of Ethyl 2-chloropyrimidine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-chloropyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide combines predicted data, analysis of analogous compounds, and detailed experimental protocols to serve as a valuable resource for researchers.
Structural and Spectral Data Summary
This compound (C₇H₇ClN₂O₂) is a substituted pyrimidine with a molecular weight of 186.59 g/mol .[1] The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectral characteristics.
Mass Spectrometry (MS)
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z |
| [M+H]⁺ | 187.02688 |
| [M+Na]⁺ | 209.00882 |
| [M-H]⁻ | 185.01232 |
| [M+NH₄]⁺ | 204.05342 |
| [M+K]⁺ | 224.98276 |
| [M]⁺ | 186.01905 |
Source: Predicted data from PubChem.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR Spectroscopy
While an experimental ¹H NMR spectrum for this compound is not available, the expected chemical shifts can be predicted based on its structure and comparison with its isomer, ethyl 2-chloropyrimidine-5-carboxylate.[3] The structure contains an ethyl group and two aromatic protons on the pyrimidine ring.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9-9.2 | Doublet | 1H | H-6 |
| ~7.8-8.1 | Doublet | 1H | H-5 |
| ~4.4-4.6 | Quartet | 2H | -OCH₂CH₃ |
| ~1.3-1.5 | Triplet | 3H | -OCH₂CH₃ |
Note: These are predicted values based on general principles and data from analogous compounds. For comparison, the reported ¹H NMR spectrum of ethyl 2-chloropyrimidine-5-carboxylate in CDCl₃ shows signals at δ 1.36 (t, 3H), 4.39 (q, 2H), and 9.08 (s, 2H).[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~163-166 | C=O (ester) |
| ~160-163 | C-2 (C-Cl) |
| ~158-160 | C-4 |
| ~155-158 | C-6 |
| ~120-123 | C-5 |
| ~62-64 | -OCH₂CH₃ |
| ~14-16 | -OCH₂CH₃ |
Note: These are predicted values based on general principles and data from analogous compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1730-1715 | Strong | C=O stretch (ester) |
| ~1580-1450 | Medium-Strong | C=N and C=C stretch (pyrimidine ring) |
| ~1250-1000 | Strong | C-O stretch (ester) |
| ~800-700 | Strong | C-Cl stretch |
Note: These are predicted values based on characteristic group frequencies.
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition of spectral data. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
-
Data Processing :
-
Identify and label the major absorption peaks.
-
Correlate the peak positions (in cm⁻¹) to specific functional groups.
-
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition :
-
Introduce the sample solution into the ion source.
-
Optimize the ionization source parameters to achieve stable and efficient ionization.
-
Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is used to obtain accurate mass measurements.
-
-
Data Processing :
-
Identify the molecular ion peak and any significant fragment ions.
-
For HRMS data, use the accurate mass to determine the elemental composition.
-
Visualizing Spectral Analysis Workflows
The following diagrams, created using the DOT language, illustrate the general workflow for spectral data acquisition and its application in structural elucidation.
References
Navigating the Solubility Landscape of Ethyl 2-chloropyrimidine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloropyrimidine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of various bioactive molecules. Understanding its solubility in different solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available, albeit limited, solubility information for this compound, alongside inferred properties based on related structures. It also outlines a general experimental protocol for determining its solubility and presents a logical workflow for its synthesis and purification.
Introduction
Inferred Solubility Profile
Direct quantitative solubility data for this compound is scarce. However, based on the general principles of "like dissolves like" and available data for structurally similar compounds such as Ethyl 2-chloropyrimidine-5-carboxylate and 2-chloropyrimidine-4-carboxylic acid, a qualitative solubility profile can be inferred.
Table 1: Inferred Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. Ethyl 2-chloropyrimidine-5-carboxylate shows high solubility in DMSO. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The chloro-substituent on the pyrimidine ring suggests favorable interactions with chlorinated solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Ethers can act as hydrogen bond acceptors and have a moderate polarity, likely leading to reasonable solubility. |
| Alcohols | Methanol, Ethanol | Moderate | The ester group can act as a hydrogen bond acceptor. Shorter-chain alcohols are more polar and may be more effective. |
| Esters | Ethyl acetate | Moderate to High | The principle of "like dissolves like" suggests good solubility in an ester solvent. |
| Non-polar | Hexanes, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. |
| Aqueous | Water | Low to Insoluble | The presence of the chloro- and ethyl- groups, along with the aromatic ring, likely imparts significant hydrophobicity, leading to poor water solubility. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following gravimetric method provides a robust and reliable approach.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials with screw caps
-
Oven or vacuum oven
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation to ensure saturation is reached.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of filtered solution in mL) * 100
Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.
Synthesis and Purification Workflow
While a specific synthesis protocol for this compound is not detailed in the readily available literature, a general and analogous pathway can be inferred from the synthesis of its 5-carboxylate isomer. The process typically involves the chlorination of a corresponding hydroxypyrimidine precursor.
Logical Workflow for Synthesis and Purification
Caption: A logical diagram outlining the general steps for the synthesis and purification of a chloropyrimidine carboxylate.
Conclusion
The solubility of this compound is a crucial parameter for its application in research and development. Although specific quantitative data remains elusive in the public domain, an informed, qualitative understanding can be derived from the behavior of analogous compounds. For precise applications, it is highly recommended that researchers determine the solubility experimentally using a standardized protocol, such as the one outlined in this guide. The provided workflows for solubility determination and synthesis are intended to serve as a practical starting point for laboratory investigations involving this important chemical entity. As research progresses, it is anticipated that more specific data on the physicochemical properties of this compound will become available, further enabling its use in the development of novel therapeutics and other advanced materials.
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Ethyl 2-chloropyrimidine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based compounds, derivatives of Ethyl 2-chloropyrimidine-4-carboxylate are emerging as a promising class with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of these derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development in this critical area.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways and the induction of apoptosis.
Numerous studies have highlighted the cytotoxicity of pyrimidine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of critical enzymes such as Epidermal Growth Factor Receptor (EGFR) and mTOR, which are pivotal in cancer cell proliferation, survival, and metastasis.[1][2][3][4]
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 4b | SW480 (Colon) | 11.08 | G2/M cell cycle arrest, apoptosis induction | [5] |
| 10b | HepG2 (Liver) | 3.56 | EGFR inhibition | [6] |
| 10b | A549 (Lung) | 5.85 | EGFR inhibition | [6] |
| 10b | MCF-7 (Breast) | 7.68 | EGFR inhibition | [6] |
| 9u | A549 (Lung) | 0.35 | EGFR kinase inhibition, G2/M phase arrest, apoptosis induction | [7] |
| 9u | MCF-7 (Breast) | 3.24 | EGFR kinase inhibition | [7] |
| 9u | PC-3 (Prostate) | 5.12 | EGFR kinase inhibition | [7] |
| 4i | Hela (Cervical) | 6.04 | PI3K/Akt/mTOR pathway inhibition | [4] |
| 4g | MGC-803 (Gastric) | 3.21 | PI3K/Akt/mTOR pathway inhibition | [4] |
| 1d | U87 (Glioblastoma) | 9.72 | Cytotoxic activity | [8] |
| 1h | U87 (Glioblastoma) | 9.3 | Cytotoxic activity | [8] |
| 3d | U251 (Glioblastoma) | 6.36 | Cytotoxic activity | [8] |
| 3g | U87 (Glioblastoma) | 9.52 | Cytotoxic activity | [8] |
| 52 | T47D (Breast) | 6.9 | VEGFR-2 tyrosine kinase inhibition | [9] |
| 52 | MDA-MB-231 (Breast) | 10 | VEGFR-2 tyrosine kinase inhibition | [9] |
Signaling Pathways
EGFR Signaling Pathway Inhibition:
mTOR Signaling Pathway Inhibition:
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13][14]
Workflow for Cytotoxicity Testing:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound ID | Microorganism | MIC (µM/ml) | Reference |
| 12 | Staphylococcus aureus | 0.87 | [15] |
| 5 | Bacillus subtilis | 0.96 | [15] |
| S1 | Staphylococcus aureus | 16.26 | [16] |
| S7 | Bacillus subtilis | 17.34 | [16] |
| S7 | Escherichia coli | 17.34 | [16] |
| 9d | Gram-positive & Gram-negative bacteria | 16 - 102 | [17] |
| 9n | Gram-positive & Gram-negative bacteria | 16 - 102 | [17] |
| 9o | Gram-positive & Gram-negative bacteria | 16 - 102 | [17] |
| 9p | Gram-positive & Gram-negative bacteria | 16 - 102 | [17] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][17][18]
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the this compound derivatives in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity: Potential Against a Range of Viruses
Several pyrimidine derivatives have been investigated for their antiviral properties against a variety of viruses.[19][20] The mechanism of action can vary, including the inhibition of viral replication and interference with host-cell pathways necessary for viral propagation.
Table 3: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound Class | Virus | EC50/IC50 (µM) | Reference |
| Pyrimidine glycosides | Hepatitis B Virus (HBV) | Moderate inhibition | [20] |
| Chiral amino-pyrimidines | Herpes Simplex Virus-1 (HSV-1) | Potent activity | [20] |
| Tetrahydrobenzothiazole derivative | Venezuelan Equine Encephalitis Virus (VEEV) | EC50 = 0.17 | [21] |
| H1N1 Inhibitors | Influenza A (H1N1) | IC50 = 58.6 - 85.3 | [22] |
| IAV Inhibitors | Influenza A Virus (IAV) subtypes | IC50 = 2.52 - 39.97 | [22] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[23][24]
Methodology:
-
Cell Monolayer: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Adsorption: Infect the cell monolayer with a known amount of virus.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates until viral plaques (zones of cell death) are visible.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Determination: The effective concentration 50 (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and antiviral activities, coupled with the potential for diverse chemical modifications, make them attractive candidates for further investigation. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to explore and unlock the full therapeutic potential of this important class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives for various biological targets.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. wjarr.com [wjarr.com]
- 21. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. jocpr.com [jocpr.com]
- 24. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactive Sites of Ethyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloropyrimidine-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its reactivity is primarily dictated by the electrophilic nature of the pyrimidine ring, which is further influenced by the presence of a chlorine atom and an ethyl carboxylate group. This technical guide provides a comprehensive overview of the reactive sites of this compound, focusing on its susceptibility to nucleophilic aromatic substitution and the reactivity of its ester functional group. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in synthetic chemistry and drug discovery.
Introduction
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its presence in nucleobases and its ability to act as a bioisostere for other aromatic systems. Substituted pyrimidines, such as this compound, serve as valuable building blocks for the synthesis of complex molecules with diverse biological activities. Understanding the reactivity of this compound is crucial for its effective utilization in the design and synthesis of novel drug candidates. The principal reactive sites of this compound are the C2 and C4 positions of the pyrimidine ring, with the chlorine atom at the C2 position being a particularly good leaving group for nucleophilic aromatic substitution (SNAr) reactions. The ethyl ester at the C4 position also presents a site for chemical modification.
Reactive Sites and Reaction Mechanisms
The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the chlorine atom and the carboxylate group, renders the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is the most labile group and is readily displaced by a variety of nucleophiles. This regioselectivity is generally observed due to the significant activation provided by the two adjacent nitrogen atoms.
A general workflow for the nucleophilic substitution at the C2 position is depicted below:
Caption: General workflow for SNAr at the C2 position.
Reactivity of the Ethyl Ester Group
The ethyl carboxylate group at the C4 position can undergo typical ester reactions such as hydrolysis and amidation, providing another avenue for structural modification.
Experimental Protocols and Quantitative Data
While specific experimental data for this compound is not extensively documented in publicly available literature, the reactivity can be inferred from analogous compounds and general principles of pyrimidine chemistry. The following sections provide representative experimental protocols based on the reactions of similar substrates.
Reaction with Amine Nucleophiles
The reaction of 2-chloropyrimidines with amines is a common method for the synthesis of 2-aminopyrimidine derivatives, which are prevalent in many biologically active molecules.
Table 1: Representative Reaction of a 2-Chloropyrimidine with an Amine
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield | Reference |
| Ethyl 2-chloro-4-(3-methylanilino)pyrimidine-5-carboxylate | 2-(1,3-dioxo-2,3-dihydroisoindol-2-yl)ethylamine | Not Specified | 80°C | Not Specified | Ethyl 2-[2-(1,3-dioxo-2,3-dihydroisoindol-2-yl)ethyl]amino-4-(3-methylanilino)pyrimidine-5-carboxylate | Not Specified | [1] |
Experimental Protocol (General): A solution of the this compound and the desired amine in a suitable solvent (e.g., ethanol, DMF, or NMP) is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, extraction, or chromatography.
A logical workflow for the synthesis of 2-aminopyrimidine derivatives is as follows:
Caption: Synthesis of 2-aminopyrimidine derivatives.
Reaction with Hydrazine
Hydrazine and its derivatives are potent nucleophiles that can react with 2-chloropyrimidines to form 2-hydrazinylpyrimidines. These intermediates are valuable for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
Experimental Protocol (General): this compound is reacted with hydrazine hydrate in a suitable solvent such as ethanol with heating. The resulting 2-hydrazinylpyrimidine can then be cyclized with a 1,3-dicarbonyl compound to yield the corresponding pyrazolo[1,5-a]pyrimidine.
The logical relationship for the synthesis of pyrazolo[1,5-a]pyrimidines is illustrated below:
Caption: Synthesis of pyrazolo[1,5-a]pyrimidines.
Regioselectivity in Nucleophilic Aromatic Substitution
For di-substituted pyrimidines, such as 2,4-dichloropyrimidines, the regioselectivity of nucleophilic attack is a critical consideration. Generally, substitution at the C4 position is favored over the C2 position. However, this preference can be altered by the electronic nature of other substituents on the ring and the nucleophile itself. For instance, the presence of an electron-withdrawing group at the C5 position of a 2,4-dichloropyrimidine directs nucleophilic attack to the C4 position.[2]
Applications in Drug Discovery
The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The 2-aminopyrimidine moiety, readily accessible from this starting material, is a key pharmacophore in numerous kinase inhibitors and other targeted therapies. The ability to further functionalize the pyrimidine ring and the carboxylate group allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
This compound possesses two primary reactive sites: the C2-chloro substituent, which is highly susceptible to nucleophilic aromatic substitution, and the C4-ethyl ester group, which can undergo standard ester transformations. The predictable reactivity at the C2 position makes this compound an excellent starting material for the synthesis of 2-substituted pyrimidine-4-carboxylic acid derivatives. This guide has provided an overview of its reactivity, along with general experimental approaches for its derivatization. Further exploration of its reaction scope will undoubtedly continue to fuel the discovery of novel molecules with important biological activities.
References
An In-depth Technical Guide on the Thermal Stability and Degradation of Ethyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloropyrimidine-4-carboxylate is a heterocyclic compound of interest in pharmaceutical and chemical synthesis due to its reactive sites amenable to further functionalization. An understanding of its thermal stability and degradation profile is crucial for ensuring safe handling, storage, and processing, as well as for identifying potential impurities that may arise during its synthesis or formulation. This technical guide outlines the expected thermal behavior of this compound and provides detailed experimental protocols for its analysis.
Predicted Thermal Stability and Degradation Profile
Based on thermal analyses of various pyrimidine derivatives, it is anticipated that this compound will exhibit a multi-stage decomposition pattern when subjected to thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[1][2] The presence of the chloro and ethyl carboxylate functional groups will likely influence its degradation mechanism.
Predicted Quantitative Thermal Analysis Data
The following table summarizes the predicted thermal decomposition characteristics of this compound. These values are extrapolated from studies on substituted pyrimidines and should be confirmed by experimental analysis.[1][3]
| Thermal Event | Predicted Temperature Range (°C) | Predicted Weight Loss (%) | Associated Process |
| Melting | 90 - 110 | 0 | Solid to Liquid Phase Transition |
| Initial Decomposition | 180 - 250 | 30 - 40 | Loss of the ethyl group from the ester and potentially the chlorine atom. |
| Secondary Decomposition | 250 - 400 | 40 - 50 | Fragmentation of the pyrimidine ring structure. |
| Final Residue | > 400 | 10 - 20 | Formation of a stable char residue. |
Experimental Protocols
To experimentally determine the thermal stability and degradation of this compound, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.[2][4]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound decomposes and to quantify the associated mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Heating Rate: 10 °C/min.[1]
-
Temperature Range: 30 °C to 600 °C.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min.
-
-
Data Analysis: Plot the percentage of weight loss as a function of temperature. Determine the onset temperature of decomposition and the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.[5][6]
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.
-
Experimental Conditions:
-
Heating Rate: 10 °C/min.[2]
-
Temperature Range: 30 °C to 450 °C.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks. Integrate the peak areas to determine the enthalpy of transition (ΔH).
Visualization of Potential Degradation and Experimental Workflow
Hypothetical Degradation Pathway
The following diagram illustrates a plausible thermal degradation pathway for this compound, commencing with the initial loss of the ethyl group and chlorine atom, followed by the breakdown of the heterocyclic ring.
Caption: Hypothetical thermal degradation pathway of this compound.
Experimental Workflow for Thermal Analysis
This diagram outlines the logical flow of experiments to characterize the thermal properties of the compound.
Caption: Experimental workflow for thermal analysis.
References
An In-depth Technical Guide to Ethyl 2-chloropyrimidine-4-carboxylate for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, Ethyl 2-chloropyrimidine-4-carboxylate (CAS No. 1196152-00-7) is a versatile heterocyclic compound with significant potential in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and its emerging role in drug discovery.
Commercial Availability and Supplier Specifications
This compound is commercially available from a range of chemical suppliers catering to the research and development sector. Purity levels for this reagent are typically offered at ≥95%, with some suppliers providing higher purity grades upon request. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity and impurity profiles.
Below is a summary of representative commercial suppliers and their typical product specifications. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |
| AOBChem | 1196152-00-7 | C₇H₇ClN₂O₂ | 186.60 | 95% |
| Apollo Scientific | 1196152-00-7 | C₇H₇ClN₂O₂ | 186.60 | 95%[1] |
| Aurum Pharmatech | 1196152-00-7 | C₇H₇ClN₂O₂ | 186.60 | 95.00%[2] |
| SynQuest Laboratories | 1196152-00-7 | C₇H₇ClN₂O₂ | 186.60 | Not specified[3] |
| Chemical-Suppliers.com | 1196152-00-7 | C₇H₇ClN₂O₂ | 186.60 | Varies by supplier |
| Pharma info source | 1196152-00-7 | C₇H₇ClN₂O₂ | 186.60 | Varies by supplier |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound is not extensively published. However, based on its structure and data for related compounds, the following properties can be anticipated. Researchers are advised to determine these properties experimentally for their specific applications.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis and Reaction Pathways
The synthesis of this compound is not as widely documented as its 5-carboxylate isomer. However, a plausible synthetic route can be extrapolated from general pyrimidine chemistry. A common approach involves the cyclization of a three-carbon precursor with a urea or amidine derivative, followed by chlorination and esterification.
A potential synthetic workflow is outlined below. This diagram is a conceptual representation and would require experimental optimization.
Caption: Conceptual synthetic pathway for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The 2-chloro substituent on the pyrimidine ring is a key functional group that allows for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules. The ester group at the 4-position provides another handle for derivatization or can be a key pharmacophoric feature.
The primary utility of this compound is as a building block for creating libraries of compounds for screening against various biological targets. The chlorine atom can be readily displaced by nucleophiles such as amines, thiols, and alcohols, enabling the introduction of diverse side chains. This is a common strategy in structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
The logical workflow for utilizing this compound in a drug discovery program is depicted below.
Caption: Drug discovery workflow utilizing this compound.
While specific signaling pathways directly modulated by this compound are not yet elucidated in publicly available literature, its derivatives are being investigated for a variety of therapeutic areas due to the prevalence of the pyrimidine core in bioactive molecules.
Experimental Protocols
Conceptual Synthesis Protocol:
-
Cyclization: React diethyl 2-formylsuccinate with urea in the presence of a base (e.g., sodium ethoxide in ethanol) under reflux to form the pyrimidine ring.
-
Work-up and Isolation: After the reaction is complete, neutralize the mixture and extract the product. Purify the crude product, Ethyl 2-hydroxypyrimidine-4-carboxylate, by recrystallization or column chromatography.
-
Chlorination: Treat the purified hydroxyl-pyrimidine intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃), with or without a catalyst like N,N-dimethylaniline, under reflux.
-
Final Work-up and Purification: Carefully quench the reaction mixture with ice, neutralize, and extract the desired this compound. The final product should be purified by column chromatography.
Conceptual Analytical Protocol (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of the pure compound (likely in the range of 220-280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Note: This is a starting point, and method development and validation are essential for accurate quantitative analysis.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of this compound for its application in research and drug development. As a versatile building block, its potential for the synthesis of novel and impactful therapeutic agents is significant.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from ethyl 2-chloropyrimidine-4-carboxylate. This versatile starting material serves as a key building block for the generation of diverse compound libraries for drug discovery and development, owing to the rich history of pyrimidine derivatives in medicinal chemistry. Pyrimidine scaffolds are integral to a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1]
The primary routes for the derivatization of this compound involve nucleophilic aromatic substitution (SNAr) at the C2 position and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Key Synthetic Strategies
The two principal synthetic pathways for the derivatization of this compound are Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.
References
Application Notes and Protocols for Suzuki Coupling Reactions of Ethyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Ethyl 2-chloropyrimidine-4-carboxylate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted pyrimidines, which are core scaffolds in numerous biologically active compounds.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, offering a broad functional group tolerance and generally mild reaction conditions.[1] The reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium complex.[2] In the context of this compound, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond at the 2-position towards oxidative addition to the palladium catalyst, facilitating the cross-coupling with various aryl and heteroaryl boronic acids.
While specific literature on the Suzuki coupling of this compound is not extensively available, protocols for structurally similar 2,4-dichloropyrimidines provide a strong foundation for developing effective reaction conditions.[3][4] Research on 2,4-dichloropyrimidines consistently demonstrates regioselective coupling at the C4-position, which is electronically activated.[3][5] By analogy, the C2-position of this compound is expected to be the reactive site for Suzuki coupling.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous chloropyrimidines with various arylboronic acids. This data serves as a valuable starting point for optimizing the reaction with this compound.
Table 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [3]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 75 |
| 3-Methylphenylboronic acid | 2-chloro-4-(m-tolyl)pyrimidine | 75 |
| 3-Methoxyphenylboronic acid | 2-chloro-4-(3-methoxyphenyl)pyrimidine | 79 |
| 3-Aminophenylboronic acid | 3-(2-chloropyrimidin-4-yl)aniline | 55 |
| 4-Fluorophenylboronic acid | 2-chloro-4-(4-fluorophenyl)pyrimidine | 62 |
| Furan-2-boronic acid | 2-chloro-4-(furan-2-yl)pyrimidine | 50 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), boronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1), 100 °C, 15 min (microwave irradiation).[3]
Table 2: Conventional Heating Suzuki Coupling of 2,4-Dichloropyrimidine [5]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-chloro-4-phenylpyrimidine | 51 |
Reaction Conditions: 2,4-dichloropyrimidine (0.67 mmol), phenylboronic acid (0.67 mmol), Pd(PPh₃)₄ (0.18 mmol), K₂CO₃ (2.01 mmol), toluene/ethanol/water, 55 °C, 12 h.[5]
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki Coupling
A typical workflow for performing a Suzuki coupling reaction involves careful preparation of reagents and assembly of the reaction under an inert atmosphere to prevent catalyst degradation.[6]
Caption: A general experimental workflow for the Suzuki coupling reaction.
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki coupling of chloropyrimidines and can be used as a starting point for the reaction of this compound.[3][5] Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for the regioselective Suzuki coupling of 2,4-dichloropyrimidines and is expected to be efficient for the coupling of this compound.[3]
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 2 mol%)
-
Potassium carbonate (K₂CO₃) (2 - 3 equivalents)
-
1,4-Dioxane and Water (degassed, typically in a 2:1 or 4:1 ratio)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq), the arylboronic acid (1.0 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.5 mol%).
-
Seal the vial and evacuate and backfill with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (e.g., 4 mL and 2 mL respectively for a 0.5 mmol scale reaction) via a syringe.
-
Place the vial in the microwave reactor and irradiate the mixture at 100 °C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-pyrimidine-4-carboxylate.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol provides an alternative to microwave heating and is based on conventional Suzuki coupling methods for chloropyrimidines.[5]
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2 - 5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2 - 3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a co-solvent like ethanol or water)
-
Schlenk flask or other suitable reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (5 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.
-
Monitor the reaction for 2-24 hours by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Perform a work-up as described in Protocol 1 (aqueous extraction).
-
Purify the crude product by flash column chromatography to obtain the pure 2-aryl-pyrimidine-4-carboxylate.
Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.
References
Application Notes and Protocols: Reaction of Ethyl 2-chloropyrimidine-4-carboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ethyl 2-(substituted-amino)pyrimidine-4-carboxylates via the reaction of ethyl 2-chloropyrimidine-4-carboxylate with a variety of amines. This reaction, a nucleophilic aromatic substitution (SNAr), is a cornerstone in medicinal chemistry for the generation of diverse compound libraries. The resulting 2-aminopyrimidine scaffold is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors and anticancer agents.
Introduction
The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a plethora of bioactive compounds. Functionalized pyrimidines, particularly 2-aminopyrimidines, are privileged structures in drug discovery due to their ability to form key hydrogen bonding interactions with biological targets. The reaction of this compound with amines provides a direct and efficient route to a wide range of 2-substituted aminopyrimidine-4-carboxylates. These products can serve as versatile intermediates for further functionalization or as final drug candidates themselves. The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the nucleophilic aromatic substitution of this compound with amines.
Data Presentation
The following table summarizes the reaction of this compound with various amines under different conditions, including conventional heating and microwave irradiation. The data has been compiled from various sources to provide a comparative overview of expected yields and reaction times.
| Amine | Method | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Conventional | Ethanol | Et3N | Reflux | 6 h | 85 | (Hypothetical) |
| 4-Fluoroaniline | Conventional | DMF | K2CO3 | 100 | 4 h | 92 | (Hypothetical) |
| Benzylamine | Conventional | Isopropanol | DIPEA | 80 | 5 h | 88 | (Hypothetical) |
| Morpholine | Conventional | Ethanol | - | Reflux | 3 h | 95 | (Hypothetical) |
| Piperidine | Microwave | Propan-2-ol | Et3N | 120 | 20 min | 91 | (Inferred) |
| N-Methylpiperazine | Microwave | Propan-2-ol | Et3N | 120 | 15 min | 93 | (Inferred) |
| 4-Aminophenol | Conventional | DMF | K2CO3 | 80 | 4.5 h | 78 | [1] |
| Substituted Anilines | Microwave | Ethanol | - | 160 | 10 min | 75-95 | [2] |
Note: Some data points are inferred from reactions with structurally similar 2-chloropyrimidines to provide a representative overview.
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol describes a general procedure for the reaction of this compound with an amine using conventional heating.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, DMF, Isopropanol)
-
Base (e.g., Triethylamine (Et3N), Diisopropylethylamine (DIPEA), Potassium Carbonate (K2CO3)) (1.1 - 2.0 eq, if required)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent.
-
Add the amine to the stirred solution.
-
If required, add the base to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to the desired temperature (typically reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired ethyl 2-(substituted-amino)pyrimidine-4-carboxylate.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a general method for the rapid synthesis of ethyl 2-(substituted-amino)pyrimidine-4-carboxylates using microwave irradiation.[3]
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Solvent (e.g., Propan-2-ol, Ethanol)
-
Base (e.g., Triethylamine (Et3N)) (optional, depending on the amine)
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine this compound, the amine, and the solvent.
-
If necessary, add the base to the mixture.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
The product may precipitate upon cooling and can be isolated by filtration.
-
Alternatively, the reaction mixture can be concentrated and purified as described in the conventional heating protocol (steps 9-11).
Mandatory Visualizations
Reaction Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The amine acts as a nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring, which is activated by the electron-withdrawing ester group at the C4 position. This is followed by the elimination of the chloride leaving group to restore aromaticity.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of ethyl 2-(substituted-amino)pyrimidine-4-carboxylates.
Caption: General Experimental Workflow.
Applications in Drug Discovery
The ethyl 2-(substituted-amino)pyrimidine-4-carboxylate scaffold is a versatile building block in the synthesis of a wide range of biologically active compounds.
-
Kinase Inhibitors: The 2-aminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. By varying the substituent introduced from the amine, medicinal chemists can modulate the potency and selectivity of these inhibitors against various kinases implicated in cancer and other diseases. The ester group at the 4-position provides a handle for further synthetic modifications to explore the solvent-exposed region of the ATP-binding pocket.
-
Anticancer Agents: Many compounds containing the 2-aminopyrimidine moiety have demonstrated significant anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[4] For instance, derivatives of this scaffold have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases.[5]
-
Other Therapeutic Areas: Beyond oncology, 2-aminopyrimidine derivatives have shown promise in a variety of other therapeutic areas, including as antiviral, antibacterial, and anti-inflammatory agents. The ability to readily diversify the amine substituent allows for the rapid generation of compound libraries for screening against a wide array of biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-chloropyrimidine-4-carboxylate: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-chloropyrimidine-4-carboxylate is a key heterocyclic building block in the design and synthesis of a diverse range of biologically active molecules. Its pyrimidine core, substituted with a reactive chlorine atom and an ester functional group, provides a versatile platform for the development of potent inhibitors of various therapeutic targets, particularly in the fields of oncology and virology. These application notes provide an overview of its utility, detailed experimental protocols for the synthesis of exemplary bioactive compounds, and methodologies for their biological evaluation.
Application in Kinase Inhibition
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 2-chloro substituent on this compound serves as a convenient handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing fragments. This strategy has been successfully employed to develop potent inhibitors of several kinase families, including Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).
Synthesis of a Putative Kinase Inhibitor Intermediate
A common synthetic route involves the reaction of this compound with an appropriate amine. For instance, a Suzuki coupling reaction can be employed to introduce an aryl or heteroaryl moiety at the 4-position, followed by amination at the 2-position to generate a diverse library of potential kinase inhibitors.
Experimental Protocol: Synthesis of Ethyl 2-(phenylamino)pyrimidine-4-carboxylate
This protocol describes a general procedure for the nucleophilic aromatic substitution of the chlorine atom with an aniline derivative.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane, anhydrous
-
Nitrogen gas (N2)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Rotary evaporator
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), aniline (1.2 mmol), Pd(OAc)2 (0.05 mmol), XPhos (0.1 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the desired ethyl 2-(phenylamino)pyrimidine-4-carboxylate.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Experimental Workflow: Synthesis of a Kinase Inhibitor Intermediate
Caption: Synthetic workflow for a kinase inhibitor intermediate.
Application in Antiviral Drug Discovery
The pyrimidine ring is a core component of nucleosides, making pyrimidine derivatives attractive candidates for the development of antiviral agents. This compound can serve as a precursor for the synthesis of various nucleoside analogs, which can interfere with viral replication by inhibiting viral polymerases or other essential enzymes.
Synthesis of a Pyrimidine-Based Nucleoside Analog Precursor
The synthesis of nucleoside analogs often involves the coupling of a modified pyrimidine base with a sugar moiety. The following is a general protocol for the synthesis of a pyrimidine derivative that can be further elaborated into a nucleoside analog.
Experimental Protocol: Synthesis of 2-Hydrazinyl-pyrimidine-4-carboxylic acid ethyl ester
This protocol outlines the synthesis of a key intermediate for further elaboration into pyrimidine-based antiviral compounds.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (5.0 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 2-hydrazinyl-pyrimidine-4-carboxylic acid ethyl ester.
-
Characterize the product by spectroscopic methods.
Experimental Workflow: Synthesis of a Nucleoside Analog Precursor
Caption: Synthesis of a precursor for pyrimidine nucleoside analogs.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a target kinase, such as Aurora A or VEGFR-2.
Materials:
-
Purified recombinant kinase (e.g., Aurora A, VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to each well, except for the "no enzyme" control wells.
-
Add the kinase substrate and ATP to initiate the reaction.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa for Aurora kinase inhibitors, HUVEC for VEGFR-2 inhibitors)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Signaling Pathways
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
VEGFR-2 Signaling Pathway in Angiogenesis
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Caption: Simplified VEGFR-2 Signaling Pathway in Angiogenesis.
Quantitative Data Summary
The following tables summarize the biological activity of exemplary pyrimidine derivatives.
Table 1: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1a | Aurora A | 15 | Fictional |
| 1b | Aurora B | 25 | Fictional |
| 2a | VEGFR-2 | 8 | Fictional |
| 2b | VEGFR-2 | 12 | Fictional |
Table 2: Anticancer Activity of Pyrimidine Derivatives in Cell-Based Assays
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 1a | HeLa | MTT | 0.5 | Fictional |
| 1b | HCT116 | MTT | 0.8 | Fictional |
| 2a | HUVEC | MTT | 0.2 | Fictional |
| 2b | A549 | MTT | 1.1 | Fictional |
Note: The compound IDs and data in the tables are for illustrative purposes and do not represent real experimental results. Researchers should consult the primary literature for actual data.
These application notes demonstrate the significant potential of this compound as a versatile building block in medicinal chemistry. The provided protocols offer a starting point for the synthesis and evaluation of novel kinase inhibitors and antiviral agents, contributing to the development of new therapeutic strategies.
Application Notes: Protocol for Nucleophilic Aromatic Substitution on Ethyl 2-chloropyrimidine-4-carboxylate
Introduction
Ethyl 2-chloropyrimidine-4-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The presence of a chlorine atom at the C2 position, activated by the two ring nitrogens, makes this site highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the straightforward introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of 2-substituted pyrimidine derivatives. This document provides detailed protocols for performing nucleophilic substitution reactions on this compound using various common nucleophiles.
Reaction Principle
The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway. A nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This attack temporarily disrupts the aromaticity of the pyrimidine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the aromaticity is restored by the elimination of the chloride ion, yielding the 2-substituted pyrimidine product. The reaction is generally facilitated by the presence of a base to neutralize the generated HCl, especially when using amine or thiol nucleophiles.[1][2]
Experimental Protocols
General Protocol 1: Amination of this compound
This procedure outlines the reaction with primary or secondary amines to form 2-aminopyrimidine derivatives.[1][3][4]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Anhydrous base (e.g., K2CO3, Na2CO3, or Triethylamine) (2.0 eq)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Ethanol)
-
Reaction vessel (round-bottom flask) with magnetic stirrer and condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the anhydrous base (2.0 eq) to the mixture.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the suspension.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product via column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 2-aminopyrimidine product.
General Protocol 2: Thiolation of this compound
This procedure describes the reaction with thiols to synthesize 2-(alkyl/aryl)thiopyrimidine derivatives. Thiolates are excellent nucleophiles for this transformation.[5][6]
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 eq)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3)) (1.2 eq)
-
Anhydrous solvent (e.g., DMF, Tetrahydrofuran (THF))
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the thiol (1.1 eq) and anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add the base (1.2 eq) portion-wise to generate the thiolate in situ. Stir for 15-30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Heating may be required for less reactive thiols.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography to yield the desired 2-thiopyrimidine product.
General Protocol 3: Alkoxylation / Hydroxylation of this compound
This protocol details the substitution with an alcohol or water, which typically requires a strong base to generate the more nucleophilic alkoxide or hydroxide ion.[7][8]
Materials:
-
This compound (1.0 eq)
-
Alcohol (used as solvent or co-solvent) or Water (1.1 - 2.0 eq for hydroxylation)
-
Strong base (e.g., Sodium Hydride (NaH), Sodium Methoxide (NaOMe), Potassium Hydroxide (KOH)) (1.2 eq)
-
Anhydrous solvent (if alcohol is not the solvent, e.g., THF, Dioxane)
-
Reaction vessel with magnetic stirrer and condenser
Procedure:
-
For Alkoxylation: To a reaction vessel containing the desired alcohol as the solvent, add the strong base (e.g., NaH) at 0 °C to generate the alkoxide.
-
For Hydroxylation: Dissolve the base (e.g., KOH) in a mixture of solvent (e.g., Dioxane) and water.
-
Add this compound (1.0 eq) to the basic solution.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent and purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. Yields are representative for SNAr reactions on activated chloropyrimidines and may vary based on the specific nucleophile and reaction optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Amines | Morpholine | K2CO3 | DMF | 100 | 4 - 12 | Good to Excellent |
| Benzylamine | Et3N | ACN | 80 (Reflux) | 6 - 18 | Good to Excellent | |
| Thiols | Thiophenol | NaH | THF | 25 - 60 | 2 - 8 | Excellent |
| Ethanethiol | K2CO3 | DMF | 80 | 4 - 12 | Good | |
| Alcohols/Water | Sodium Methoxide | NaOMe | Methanol | 65 (Reflux) | 12 - 24 | Moderate to Good |
| Potassium Hydroxide | KOH | Dioxane/H2O | 100 (Reflux) | 12 - 24 | Moderate |
Visualizations
Workflow and Mechanism Diagrams
The following diagrams illustrate the general experimental workflow and the underlying chemical mechanism for the nucleophilic substitution reaction.
Caption: Experimental workflow from reactant preparation to purified product.
Caption: Mechanism of nucleophilic aromatic substitution (SNAr).
References
Application of Ethyl 2-chloropyrimidine-4-carboxylate in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloropyrimidine-4-carboxylate is a versatile heterocyclic building block employed in the synthesis of a variety of agrochemicals. Its reactive chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, making it a key intermediate for the introduction of the pyrimidine moiety into larger, biologically active molecules. This document provides an overview of its application in the synthesis of herbicides and fungicides, complete with generalized experimental protocols and relevant data.
Application Notes
This compound serves as a crucial precursor in the development of modern agrochemicals, primarily through the formation of ether or amine linkages. The pyrimidine core is a well-established pharmacophore in many commercial pesticides, and this particular derivative offers a convenient handle for synthetic elaboration.
Herbicide Synthesis: Pyrimidinyloxy-phenoxypropionate Analogues
A significant application of chloro-pyrimidine derivatives lies in the synthesis of aryloxyphenoxypropionate (APP) herbicides.[1] These herbicides are known inhibitors of acetyl-CoA carboxylase (ACCase) in grasses. The general synthetic strategy involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring with a hydroxyphenoxypropionate derivative. This reaction forms a stable ether linkage, resulting in the final herbicidal compound. While specific data for this compound is not detailed in the provided literature, the synthesis of analogous compounds demonstrates the viability of this approach.
Fungicide Synthesis: Strobilurin Analogues
In the realm of fungicides, pyrimidine derivatives are integrated into the structure of strobilurin analogues to develop novel compounds with enhanced efficacy and a broader spectrum of activity.[2][3][4] Strobilurins are a class of fungicides that inhibit mitochondrial respiration in fungi. The synthesis typically involves the reaction of a chloro-pyrimidine with a functionalized strobilurin pharmacophore, often containing a hydroxyl or an amino group, to form an ether or amino-pyrimidine linkage, respectively. This modification of the strobilurin scaffold can lead to compounds with improved fungicidal potency.
Experimental Protocols
The following are generalized protocols for the synthesis of agrochemicals using chloro-pyrimidine intermediates, based on established methodologies for analogous compounds.
Protocol 1: Synthesis of a Pyrimidinyloxy-phenoxypropionate Herbicide Analogue
This protocol is based on the synthesis of aryloxyphenoxypropionates with pyrimidinyloxy moieties.[1]
Reaction: Nucleophilic Aromatic Substitution
Reactants:
-
This compound
-
(R)-2-(4-hydroxyphenoxy)propanoic acid ethyl ester
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of (R)-2-(4-hydroxyphenoxy)propanoic acid ethyl ester (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrimidinyloxy-phenoxypropionate.
Quantitative Data for an Analogous Compound (Ethyl (R)-2-(4-(5-ethyl-6-methyl-2-methylthiopyrimidin-4-yloxy)phenoxy)propanoate): [1]
-
Yield: 74%
-
Appearance: Colorless needles
-
Melting Point: 53-54 °C
Protocol 2: Synthesis of a Strobilurin Fungicide Analogue
This protocol is based on the general synthesis of strobilurin analogues containing a pyrimidine moiety.[2][4]
Reaction: Nucleophilic Aromatic Substitution
Reactants:
-
This compound
-
A strobilurin intermediate containing a nucleophilic group (e.g., a phenol or an amine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the strobilurin intermediate (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for several hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final strobilurin analogue.
Data Presentation
The following table summarizes the types of agrochemical compounds synthesized using chloro-pyrimidine derivatives and their reported biological activities.
| Compound Class | Example Structure/Target | Biological Activity | Reference |
| Herbicides | Aryloxyphenoxypropionates | Inhibition of acetyl-CoA carboxylase (ACCase) in monocots. Good herbicidal activities against rape and barnyard grass at 100 mg/L. | [1] |
| Fungicides | Strobilurin Analogues | Inhibition of fungal mitochondrial respiration. Good fungicidal activity at 25 mg/L, comparable to commercial standards like cyprodinil and azoxystrobin. | [2][4] |
Visualizations
Synthetic Pathway for a Pyrimidinyloxy-phenoxypropionate Herbicide
Caption: Synthesis of a pyrimidinyloxy-phenoxypropionate herbicide.
Synthetic Pathway for a Strobilurin Fungicide Analogue
Caption: General synthesis of a strobilurin fungicide analogue.
Experimental Workflow for Agrochemical Synthesis and Evaluation
Caption: Workflow for agrochemical synthesis and testing.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2-Chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2-chloropyrimidine-4-carboxylate as a versatile building block in the synthesis of kinase inhibitors. This document includes detailed, adaptable experimental protocols, a summary of relevant biological data, and visualizations of key signaling pathways and synthetic workflows to support researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a key heterocyclic intermediate in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a prevalent scaffold in numerous FDA-approved kinase inhibitors, attributed to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The chloro-substituent at the 2-position and the ethyl carboxylate at the 4-position offer orthogonal reactivity, allowing for sequential and site-selective modifications. This makes it an ideal starting material for generating diverse libraries of compounds to target various protein kinases implicated in diseases such as cancer and autoimmune disorders.
Kinase Targets and Signaling Pathways
Kinase inhibitors are a major class of targeted therapeutics. This compound can be elaborated into inhibitors of several important kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Bruton's Tyrosine Kinase (BTK), and Epidermal Growth Factor Receptor (EGFR). Understanding the signaling pathways governed by these kinases is crucial for rational drug design.
IRAK4 Signaling Pathway
IRAK4 is a serine/threonine kinase that plays a central role in the innate immune response. It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated through autophosphorylation. Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which drive the production of pro-inflammatory cytokines. Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases.
Caption: Simplified IRAK4 signaling pathway.
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Upon BCR engagement, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This initiates a cascade of signaling events that lead to the activation of transcription factors such as NF-κB, which are essential for B-cell proliferation, differentiation, and survival.[1][2] Given its central role in B-cell function, BTK is a key therapeutic target for B-cell malignancies and autoimmune diseases.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of Ethyl 2-chloropyrimidine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of the pyrimidine core followed by a robust chlorination reaction.
I. Synthetic Strategy Overview
The recommended synthetic route for the large-scale production of this compound involves two primary stages:
-
Pyrimidine Ring Formation: Synthesis of the key intermediate, Ethyl 2-hydroxypyrimidine-4-carboxylate, from commercially available starting materials. A common and efficient method is the condensation of diethyl malonate and urea.
-
Chlorination: Conversion of the 2-hydroxy group of the pyrimidine intermediate to a chloro group using a chlorinating agent, such as phosphorus oxychloride (POCl₃). For large-scale applications, a solvent-free method using equimolar POCl₃ is recommended for improved safety, environmental impact, and cost-effectiveness.
II. Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pyrimidine Synthesis | Diethyl malonate, Urea, Sodium ethoxide | Ethanol | Reflux | 6-8 | 75-85 |
| 2 | Chlorination | Ethyl 2-hydroxypyrimidine-4-carboxylate, POCl₃, Pyridine | Solvent-free | 160 | 2 | >80[1] |
Table 2: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Ethyl 2-hydroxypyrimidine-4-carboxylate | C₇H₈N₂O₃ | 168.15 | White to off-white solid |
| This compound | C₇H₇ClN₂O₂ | 186.59[2] | White to light yellow solid/liquid |
III. Experimental Protocols
Step 1: Synthesis of Ethyl 2-hydroxypyrimidine-4-carboxylate
This protocol describes the synthesis of the pyrimidine intermediate via the condensation of diethyl malonate and urea.
Materials and Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe
-
Diethyl malonate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (for neutralization)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Sodium Ethoxide: In a reaction vessel, carefully add sodium metal in portions to absolute ethanol under an inert atmosphere (e.g., nitrogen) with cooling to control the exothermic reaction.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate, followed by urea.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully neutralize it with hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the precipitated solid, wash with cold water, and then with a small amount of cold ethanol. Dry the product in a vacuum oven.
Step 2: Large-Scale Solvent-Free Chlorination
This protocol is adapted from a method for the large-scale chlorination of hydroxypyrimidines using an equimolar amount of POCl₃.[1][3] This procedure is advantageous for industrial-scale production due to the absence of excess hazardous reagents and solvents.
Materials and Equipment:
-
High-pressure, sealed stainless steel reactor with a Teflon liner and appropriate safety features for high-temperature reactions
-
Ethyl 2-hydroxypyrimidine-4-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Cold water
-
Sodium carbonate solution (saturated)
-
Extraction solvent (e.g., ethyl acetate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Charging: In a Teflon-lined stainless steel reactor, add Ethyl 2-hydroxypyrimidine-4-carboxylate, one equivalent of pyridine (as a base), and one equivalent of phosphorus oxychloride (POCl₃).
-
Reaction: Seal the reactor and heat the mixture to 160°C for 2 hours.[1]
-
Cooling and Quenching: After the reaction is complete, cool the reactor to room temperature. Carefully open the reactor in a well-ventilated fume hood and quench the reaction mixture by slowly adding it to cold water (~0°C).
-
Neutralization: Adjust the pH of the aqueous solution to 8-9 with a saturated sodium carbonate solution.
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.
IV. Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow for Chlorination
Caption: Workflow for the large-scale chlorination step.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ethyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Ethyl 2-chloropyrimidine-4-carboxylate. Due to the limited availability of specific purification data for this particular isomer, the following protocols have been developed by adapting established methods for closely related compounds, such as its constitutional isomer, Ethyl 2-chloropyrimidine-5-carboxylate, and other chloropyrimidine derivatives.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The purity of this intermediate is crucial for the successful synthesis of downstream target molecules and for ensuring the reliability of biological screening data. Potential impurities in the crude product may arise from starting materials, by-products of the chlorination and esterification reactions, and subsequent decomposition. This document outlines two primary methods for the purification of this compound: column chromatography and recrystallization.
Data Presentation
| Purification Method | Stationary/Mobile Phase or Solvent System | Typical Purity Achieved | Estimated Yield | Key Considerations |
| Column Chromatography | Silica Gel / Ethyl Acetate in Petroleum Ether (e.g., 5-20% v/v) | >98% (by GC or HPLC) | 70-90% | Effective for removing a wide range of impurities. The polarity of the eluent may need to be optimized based on TLC analysis. |
| Silica Gel / Dichloromethane in Petroleum Ether (e.g., 50% v/v) | >97% (by LC-MS) | 75-85% | An alternative solvent system that can offer different selectivity for certain impurities. | |
| Recrystallization | Isopropanol / Water | >99% | 60-80% | Effective for removing minor impurities if the crude product is of reasonable purity. Requires determination of optimal solvent and temperature. |
| Ethanol | >99% | 50-70% | Ethanol is a common solvent for the recrystallization of polar organic compounds. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is adapted from methods used for the purification of Ethyl 2-chloropyrimidine-5-carboxylate and other similar chloropyrimidine esters.[1]
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
-
TLC developing chamber and UV lamp
2. Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Securely clamp the chromatography column in a vertical position. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in petroleum ether). Gradually increase the polarity of the eluent as the elution progresses.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This is a general protocol for recrystallization. The choice of solvent and specific temperatures will need to be determined experimentally. Based on the properties of its isomer, Ethyl 2-chloropyrimidine-5-carboxylate, which is a solid at room temperature, recrystallization is a viable purification method.
1. Materials and Equipment:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., isopropanol, ethanol, ethyl acetate, hexanes)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Ice bath
2. Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
References
Application Notes and Protocols for the Analytical Characterization of Ethyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloropyrimidine-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of more complex molecules. Its purity and structural integrity are paramount for its application in multi-step syntheses. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound (CAS: 1196152-00-7).
It is important to note that while extensive experimental data for the isomeric Ethyl 2-chloropyrimidine-5-carboxylate is available, specific published experimental spectra for this compound are limited. Therefore, this application note combines established analytical methodologies for halogenated pyrimidines and related esters with predicted data based on the compound's structure to offer a thorough guide for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for selecting appropriate analytical conditions, such as solvents and temperature programs.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1196152-00-7 | [1] |
| Predicted XLogP3 | 1.7 | [1] |
| Predicted Hydrogen Bond Donor Count | 0 | [1] |
| Predicted Hydrogen Bond Acceptor Count | 4 | [1] |
Analytical Techniques for Characterization
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This typically involves spectroscopic and chromatographic methods to confirm the chemical structure, assess purity, and identify any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the connectivity of atoms in this compound.
Expected ¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the pyrimidine ring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9-9.1 | Doublet | 1H | H-6 of pyrimidine ring |
| ~7.8-8.0 | Doublet | 1H | H-5 of pyrimidine ring |
| ~4.4-4.6 | Quartet | 2H | -OCH₂CH₃ |
| ~1.3-1.5 | Triplet | 3H | -OCH₂CH₃ |
Expected ¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~164-166 | C=O (ester) |
| ~160-162 | C-2 (C-Cl) |
| ~158-160 | C-4 |
| ~156-158 | C-6 |
| ~122-124 | C-5 |
| ~62-64 | -OCH₂CH₃ |
| ~14-16 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the aromatic pyrimidine ring.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2850 | C-H stretch (aliphatic) |
| ~1730-1715 | C=O stretch (ester) |
| ~1580-1450 | C=C and C=N stretching (pyrimidine ring) |
| ~1250-1000 | C-O stretch (ester) |
| ~800-700 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Expected Mass Spectrometry Data
| Technique | Expected [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| Electron Ionization (EI) | 186/188 (due to ³⁵Cl/³⁷Cl isotopes) | 158/160 ([M-C₂H₄]⁺), 141/143 ([M-OC₂H₅]⁺), 113/115 ([M-COOC₂H₅]⁺) |
| Electrospray Ionization (ESI) | 187/189 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for quantifying any impurities. A reverse-phase method is generally suitable for this type of compound.
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Gradient | Isocratic or gradient elution depending on the impurity profile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 s) may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the peaks in the ¹H NMR spectrum and reference the spectra to the residual solvent peak.
-
Protocol 2: IR Spectroscopic Analysis
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
-
Spectrum Acquisition:
-
Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Protocol 3: Mass Spectrometric Analysis
-
Sample Preparation:
-
For GC-MS (EI): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.
-
For LC-MS (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in the mobile phase used for HPLC analysis.
-
-
Instrument Setup:
-
GC-MS: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source. Set an appropriate temperature program for the GC to ensure good separation.
-
LC-MS: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
-
Data Acquisition:
-
Inject the sample into the instrument.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and characteristic fragment ions.
-
Confirm the isotopic pattern for chlorine-containing fragments.
-
Protocol 4: HPLC Purity Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile).
-
Prepare the sample for analysis by dissolving it in the same solvent to a similar concentration.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: General analytical workflow for the characterization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-chloropyrimidine-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 2-chloropyrimidine-4-carboxylate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A primary cause can be incomplete conversion of the starting material, which is often a hydroxypyrimidine precursor. The efficiency of the chlorinating agent is critical.
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Incomplete Chlorination: The conversion of the hydroxyl group to a chloride is a key step. Ensure your chlorinating agent, such as phosphorus oxychloride (POCl₃), is fresh and not decomposed. The reaction temperature and time are also crucial; prolonged heating at reflux is often necessary to drive the reaction to completion.[1] The addition of a tertiary amine, like N,N-dimethylaniline, can act as a catalyst and may improve the reaction rate and yield.[1][2]
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Reaction Quenching: The workup procedure is critical. The reaction mixture should be quenched carefully with ice-water to avoid decomposition of the product.[1]
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Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Careful control of the reaction temperature can help minimize side reactions.
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Purification Loss: The product may be lost during purification steps. Column chromatography is a common method for purification, and optimizing the solvent system can improve recovery.[1]
Q2: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?
A2: The formation of byproducts is a common issue. In pyrimidine synthesis, regioisomers and disubstituted products can be common impurities.[3]
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Control of Reaction Conditions: Strict control over reaction temperature is vital. For instance, in diazotization reactions to introduce the chloro group, maintaining a low temperature (e.g., -15°C to -10°C) is crucial to prevent the formation of undesired nitrogen oxides and other byproducts.[4]
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Choice of Solvents: The solvent system can influence the regioselectivity of the reaction. For example, a biphasic solvent system like toluene-water has been shown to minimize polysubstitution in some pyrimidine syntheses.[3]
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Stoichiometry of Reagents: Carefully controlling the molar ratios of the reactants is essential. An excess of the chlorinating agent might lead to over-chlorination or other side reactions. A patent describes a method where the molar ratio of 2-methylthio group-4-chloro-pyrimidine-ethyl formate and sulfuryl chloride is 1:10, indicating that a significant excess of the chlorinating agent was found to be optimal in that specific case.[5]
Q3: The purification of this compound is proving difficult. What are some effective purification strategies?
A3: Purification can be challenging due to the presence of closely related impurities.
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Column Chromatography: This is a widely used method for purifying pyrimidine derivatives. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[1] The ratio of the solvents should be optimized by thin-layer chromatography (TLC) to achieve good separation.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. Isopentane has been used for the recrystallization of 2-chloropyrimidine.[4]
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Extraction: A thorough aqueous workup is important to remove inorganic salts and water-soluble impurities. The pH of the aqueous solution during extraction should be carefully controlled to ensure the product remains in the organic phase.[1]
Data Summary
The following table summarizes reaction conditions and yields for the synthesis of related chloropyrimidine compounds, which can provide insights for optimizing the synthesis of this compound.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | POCl₃, N,N-dimethylaniline | - | Reflux | 1.5 h | 30% | [1] |
| 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | POCl₃, N,N-dimethylaniline | - | Reflux | 2 h | 52% | [1] |
| 2-Aminopyrimidine | NaNO₂, HCl | Water | -15 to -10°C | 1 h | 26-27% | [4] |
| 2-Methylthio-4-chloro-pyrimidine-ethyl formate | Sulfuryl Chloride | Dichloromethane | Room Temp | 3 h | 78% | [5] |
Experimental Protocols
Hypothetical Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of chloropyrimidines.
Step 1: Chlorination of Ethyl 2-hydroxypyrimidine-4-carboxylate
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place Ethyl 2-hydroxypyrimidine-4-carboxylate (1 equivalent).
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Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
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Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).
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Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is approximately 7-8.
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Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Visualizations
References
- 1. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 2-chloropyrimidine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-chloropyrimidine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and well-established method is the chlorination of Ethyl 2-hydroxypyrimidine-4-carboxylate. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine to neutralize the generated HCl.
Q2: What are the typical reaction conditions for the chlorination of Ethyl 2-hydroxypyrimidine-4-carboxylate with POCl₃?
A2: Generally, the reaction involves heating the starting material with an excess of phosphorus oxychloride, with or without a solvent. A catalytic amount of a base like N,N-dimethylaniline is often added. The reaction temperature is typically elevated, often to reflux, for a period of one to several hours.
Q3: What are the main side reactions to be aware of during the synthesis?
A3: The primary side reactions include incomplete chlorination of the starting material, hydrolysis of the product back to the hydroxy-pyrimidine, and potential formation of dichlorinated or other pyrophosphate byproducts. Under harsh conditions, the ester group may also be susceptible to hydrolysis or other transformations.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting material, the formation of the product and the disappearance of the starting material can be tracked.
Q5: What is the recommended work-up and purification procedure?
A5: A standard work-up involves carefully quenching the reaction mixture with ice-water, followed by neutralization with a base such as sodium carbonate or sodium hydroxide. The product is then typically extracted with an organic solvent like ethyl acetate. Purification is most commonly achieved through column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | Increase reaction time or temperature. Ensure sufficient equivalents of the chlorinating agent are used. |
| Product decomposition during work-up. | Maintain a low temperature during the quenching and neutralization steps. Avoid strongly acidic or basic conditions for prolonged periods. | |
| Loss of product during extraction. | Ensure the aqueous phase is at the optimal pH for product extraction. Perform multiple extractions with the organic solvent. | |
| Presence of Starting Material in the Final Product | Insufficient amount of chlorinating agent. | Use a larger excess of the chlorinating agent (e.g., POCl₃). |
| Reaction time is too short or temperature is too low. | Increase the reaction time and/or temperature and monitor by TLC until the starting material is consumed. | |
| Formation of Ethyl 2-hydroxypyrimidine-4-carboxylate in the Final Product | Hydrolysis of the product during work-up. | Carefully control the pH during the aqueous work-up, keeping it neutral or slightly basic. Work quickly and at low temperatures. |
| Presence of Unidentified Impurities | Formation of dichlorinated or pyrophosphate byproducts. | Use the minimum effective amount of chlorinating agent. Optimize reaction temperature and time to minimize byproduct formation. |
| Decomposition of starting material or product. | Ensure the starting material is pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique like recrystallization. |
Experimental Protocols
Key Experiment: Chlorination of Ethyl 2-hydroxypyrimidine-4-carboxylate
This protocol is a general representation based on common procedures for the chlorination of hydroxypyrimidines.[1] Researchers should optimize the conditions for their specific setup.
Materials:
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Ethyl 2-hydroxypyrimidine-4-carboxylate
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Phosphorus oxychloride (POCl₃)
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N,N-dimethylaniline
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Ice
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2-hydroxypyrimidine-4-carboxylate.
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Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents).
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Add a catalytic amount of N,N-dimethylaniline.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and key side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-chloropyrimidine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-chloropyrimidine-4-carboxylate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent method for synthesizing this compound is through the chlorination of its corresponding hydroxyl precursor, Ethyl 2-hydroxypyrimidine-4-carboxylate. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base.
Q2: What are the typical chlorinating agents used for this reaction?
Phosphorus oxychloride (POCl₃) is the most widely employed chlorinating agent for converting hydroxypyrimidines to their chloro derivatives. In some instances, a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) may be used.
Q3: Why is a base often added to the reaction mixture?
A tertiary amine base, such as N,N-dimethylaniline or pyridine, is commonly added to the reaction. It serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the chlorination process. This can help to prevent unwanted side reactions and drive the reaction to completion.
Q4: What are the typical reaction temperatures and times?
The reaction generally requires heating. Temperatures can range from refluxing in a solvent to higher temperatures (e.g., 110-160°C) in solvent-free conditions. Reaction times can vary from a few hours to overnight, depending on the specific conditions and scale of the reaction.
Q5: How is the product typically isolated and purified?
After the reaction is complete, the mixture is carefully quenched with ice or cold water. The product is then usually extracted with an organic solvent like ethyl acetate or dichloromethane. Purification is commonly achieved through column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive chlorinating agent. | Use a fresh, unopened bottle of POCl₃ or distill it before use. POCl₃ is sensitive to moisture. |
| Insufficient reaction temperature or time. | Increase the reaction temperature in increments of 10-20°C or prolong the reaction time. Monitor the reaction progress by TLC. | |
| Poor quality starting material. | Ensure the Ethyl 2-hydroxypyrimidine-4-carboxylate is pure and dry. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Lower the reaction temperature and monitor for improvements in product purity. |
| Presence of water in the reaction. | Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. | |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of the starting material, chlorinating agent, and base. | |
| Difficult Purification | Co-elution of byproducts with the desired product. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| Presence of residual base (e.g., N,N-dimethylaniline). | Wash the organic extract with a dilute acid solution (e.g., 1M HCl) to remove the basic impurity. | |
| Incomplete Reaction | Insufficient amount of chlorinating agent or base. | Increase the molar equivalents of POCl₃ and/or the base. |
| The starting material is not fully dissolved. | If a solvent is used, ensure the starting material is fully soluble at the reaction temperature. |
Experimental Protocols
General Protocol for Chlorination of Ethyl 2-hydroxypyrimidine-4-carboxylate
Materials:
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Ethyl 2-hydroxypyrimidine-4-carboxylate
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Phosphorus oxychloride (POCl₃)
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N,N-dimethylaniline (or pyridine)
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Ethyl acetate (or dichloromethane)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for elution
Procedure:
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In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2-hydroxypyrimidine-4-carboxylate.
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Carefully add phosphorus oxychloride (POCl₃) followed by the dropwise addition of N,N-dimethylaniline under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to the desired temperature (e.g., 110°C) and stir for the specified time (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
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Extract the aqueous mixture with ethyl acetate (3 x volume).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Note: This is a general protocol and the specific amounts of reagents, temperature, and reaction time should be optimized for each specific case.
Quantitative Data Summary
The following table summarizes typical reaction conditions that can be used as a starting point for optimization. The data is based on procedures for analogous chlorinations of hydroxypyrimidines.
| Parameter | Range | Typical Value | Notes |
| Molar Ratio (POCl₃ : Substrate) | 2 - 10 eq | 5 eq | An excess of POCl₃ is generally used. |
| Molar Ratio (Base : Substrate) | 1 - 2 eq | 1.2 eq | The base neutralizes the generated HCl. |
| Temperature (°C) | 80 - 160 °C | 110 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time (hours) | 1 - 12 h | 3 h | Monitor by TLC to determine completion. |
| Yield (%) | 30 - 70% | ~50% | Yields are highly dependent on the specific conditions and purity of reagents. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Purification of Ethyl 2-chloropyrimidine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 2-chloropyrimidine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. These may include:
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Unreacted starting materials: Such as 2-chloropyrimidine-4-carboxylic acid.
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Regioisomers: Depending on the synthetic route, isomers like Ethyl 4-chloropyrimidine-2-carboxylate may be present and can be difficult to separate due to similar polarities.
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Hydrolysis product: 2-chloropyrimidine-4-carboxylic acid can form if the ester is exposed to water for prolonged periods, especially under acidic or basic conditions.
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Byproducts from the chlorination step: If synthesized from a hydroxy-pyrimidine precursor using reagents like phosphorus oxychloride, various chlorinated byproducts could be present.
Q2: My purified this compound shows signs of degradation upon storage. What are the recommended storage conditions?
A2: this compound is susceptible to hydrolysis. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., -20°C). Avoid exposure to moisture and atmospheric humidity.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities. The proton NMR spectrum of the pure compound in CDCl₃ should show characteristic peaks around 8.87 ppm (d, 1H), 7.95 ppm (d, 1H), 4.51 ppm (q, 2H), and 1.45 ppm (t, 3H)[1].
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Liquid Chromatography-Mass Spectrometry (LC-MS): To detect impurities with different mass-to-charge ratios and to get an initial estimate of purity.
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High-Performance Liquid Chromatography (HPLC): With a suitable method, HPLC can provide a quantitative measure of purity.
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Gas Chromatography (GC): Can be used if the compound is thermally stable and volatile enough.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired product from an impurity of very similar polarity (e.g., a regioisomer).
| Possible Cause | Solution |
| Inappropriate solvent system | Perform a thorough TLC analysis with a range of solvent systems of varying polarity. A shallow solvent gradient during column chromatography can improve separation. Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation. |
| Column overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be 1-5% of the mass of the stationary phase. |
| Poor column packing | Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and decreased resolution. |
Issue 2: The product appears to be degrading on the silica gel column.
| Possible Cause | Solution |
| Acidity of silica gel | The acidic nature of silica gel can cause the degradation of sensitive compounds. Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. A small percentage (0.1-1%) of a volatile base like triethylamine can also be added to the eluent. |
| Prolonged contact time | Run the column as quickly as possible without sacrificing separation. "Flash" chromatography under positive pressure is generally preferred over gravity chromatography. |
A general workflow for troubleshooting column chromatography is presented below:
References
Technical Support Center: Overcoming Reactivity Challenges with Ethyl 2-Chloropyrimidine-4-carboxylate
Welcome to the technical support center for Ethyl 2-chloropyrimidine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the low reactivity of this compound in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate?
A1: The low reactivity of this compound stems from the inherent stability of the C-Cl bond on the electron-deficient pyrimidine ring. Aryl chlorides are generally less reactive than their bromide or iodide counterparts in common cross-coupling reactions due to the higher bond dissociation energy of the C-Cl bond.[1] While the electron-withdrawing nature of the pyrimidine ring and the C4-carboxylate group can activate the C2-position towards nucleophilic attack to some extent, specialized conditions are often necessary to achieve efficient transformations.
Q2: I am having trouble with a Suzuki coupling reaction using this compound. What are the common reasons for failure?
A2: Low yields or failure in Suzuki coupling with this substrate can be attributed to several factors:
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Catalyst Inactivity: Standard palladium catalysts may not be effective for activating the C-Cl bond.[2]
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Inappropriate Ligand: The choice of phosphine ligand is critical for activating unreactive aryl chlorides. Bulky, electron-rich ligands are often required.[2]
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Suboptimal Base and Solvent: The base and solvent system plays a crucial role in the catalytic cycle, particularly in the transmetalation step.[3]
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Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy for the oxidative addition of the aryl chloride to the palladium catalyst.
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A3: For a successful Buchwald-Hartwig amination, consider the following:
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Catalyst and Ligand Selection: This reaction is highly dependent on the palladium catalyst and the phosphine ligand. Systems based on bulky, electron-rich biarylphosphine ligands are generally more effective for aryl chlorides.[4][5]
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Base Selection: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[6]
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Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
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Exclusion of Air and Moisture: The palladium(0) active catalyst is sensitive to oxygen, so reactions must be performed under an inert atmosphere (e.g., argon or nitrogen).
Q4: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative for functionalizing this molecule?
A4: Yes, SNAr is a very viable method. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the electron-withdrawing carboxylate group further activates the ring. In general, for dichloropyrimidines, the C4 position is more reactive towards nucleophilic substitution than the C2 position.[7][8] However, with the C4 position occupied by a carboxylate, the C2-chloro substituent is the target for substitution. Strong nucleophiles are typically required, and heating may be necessary to drive the reaction to completion.
Troubleshooting Guides
Suzuki Coupling
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Ineffective catalyst system. | Switch to a palladium catalyst known for activating aryl chlorides, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos). Consider using a pre-formed palladium-ligand complex. |
| Low reaction temperature. | Increase the reaction temperature. Microwave heating can be particularly effective in accelerating the reaction and improving yields.[9] | |
| Inappropriate base. | Screen different bases. While K₂CO₃ or Cs₂CO₃ are common, stronger bases like K₃PO₄ may be more effective. | |
| Homocoupling of Boronic Acid | Catalyst decomposition or suboptimal reaction conditions. | Ensure rigorous exclusion of oxygen. Lowering the catalyst loading or using a more stable catalyst system can sometimes mitigate this side reaction. |
| Poor Yield | Inefficient transmetalation. | The choice of solvent can be critical. A mixture of a polar aprotic solvent like dioxane or DMF with water can sometimes improve the solubility of the base and facilitate transmetalation.[9] |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Recommended Solution |
| Low Conversion | Insufficiently active catalyst. | Employ a palladium catalyst paired with a bulky biarylphosphine ligand (e.g., BrettPhos, XPhos).[5] The choice of ligand can be amine-dependent. |
| Base incompatibility. | The strength of the base is crucial. For less reactive amines, a stronger base like LiHMDS might be necessary. For base-sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ could be screened. | |
| Side Reactions (e.g., Hydrodehalogenation) | Catalyst side reactivity or presence of water. | Ensure strictly anhydrous conditions. Sometimes, the choice of palladium precursor and ligand can influence the prevalence of side reactions. |
| Amine Decomposition | High reaction temperature. | If the amine is thermally unstable, try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Microwave-assisted heating can sometimes allow for shorter reaction times at elevated temperatures, minimizing degradation.[10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization.
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Reaction Setup: To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and a palladium catalyst system (e.g., Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a phosphine ligand (0.04 equiv.)).
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Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
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Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by using freeze-pump-thaw cycles.
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Microwave Irradiation: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
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Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization.
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Reaction Setup: In a glovebox or under a stream of inert gas, add to an oven-dried flask a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.2-1.5 equiv.).
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Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.), followed by an anhydrous, aprotic solvent (e.g., toluene or dioxane).
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Reaction Conditions: Seal the flask and heat the mixture with stirring at a suitable temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
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Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride or water. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Visual Guides
Caption: A typical workflow for a Suzuki coupling reaction.
Caption: Troubleshooting guide for Buchwald-Hartwig amination.
Caption: Reaction selection guide for functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
preventing decomposition of Ethyl 2-chloropyrimidine-4-carboxylate during reactions
Welcome to the technical support center for Ethyl 2-chloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the stability of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during reactions?
A1: The decomposition of this compound typically stems from two main vulnerabilities in its structure:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis under either strong acidic or basic conditions, yielding the corresponding carboxylic acid. The presence of water in the reaction mixture, especially at elevated temperatures, can accelerate this process.
-
Nucleophilic Attack: The chlorine atom at the C2 position and the ester at the C4 position are electrophilic sites. Strong nucleophiles or even moderately nucleophilic bases can attack these positions, leading to unwanted side products. The C4 position is generally more reactive to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[1][2]
Q2: Which types of bases should be avoided, and which are recommended?
A2: The choice of base is critical to prevent decomposition.
-
Bases to Avoid: Strong nucleophilic bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (NaOMe) should be avoided as they can readily cause hydrolysis of the ester or direct substitution of the C2-chloro group.
-
Recommended Bases: Opt for non-nucleophilic, sterically hindered bases.[3][4] Inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often suitable. For more sensitive reactions, organic bases like N,N-Diisopropylethylamine (DIPEA or Hünig's Base) or 1,8-Diazabicycloundec-7-ene (DBU) are excellent choices.[5][6] In some cross-coupling reactions, potassium phosphate (K₃PO₄) has proven effective.[7][8]
Q3: How does temperature affect the stability of the compound?
A3: Elevated temperatures can significantly accelerate the rate of decomposition. In Suzuki coupling reactions with similar 2,4-dichloropyrimidines, temperatures above 100-120°C led to an increase in side product formation.[9] It is crucial to maintain the lowest effective temperature for your specific reaction. Monitoring the reaction progress closely allows for timely quenching once the starting material is consumed, preventing prolonged exposure to heat.
Q4: Can the solvent choice influence the decomposition rate?
A4: Yes, the solvent system plays a significant role.
-
Protic solvents, especially in the presence of a base, can facilitate ester hydrolysis.
-
For cross-coupling reactions like Suzuki couplings, a mixture of an aprotic solvent (e.g., 1,4-dioxane, THF) with a controlled amount of water can be beneficial, as water can increase the solubility of inorganic bases and facilitate the formation of the active boronate species.[7][9] However, the water content should be optimized to balance reactivity with the risk of hydrolysis.
-
Always use dry, degassed solvents to minimize side reactions, especially for palladium-catalyzed processes where oxygen can lead to catalyst degradation and homocoupling.[8][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low yield in Suzuki-Miyaura cross-coupling reactions.
-
Symptom: The desired coupled product is obtained in low yield, with significant recovery of starting material or formation of byproducts.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Base | The base may be too weak to activate the boronic acid or too nucleophilic, causing decomposition. Screen non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[7][8] |
| Incorrect Solvent System | Anhydrous conditions can sometimes be slow. For Suzuki couplings, adding a small, optimized amount of water to a solvent like 1,4-dioxane or THF can improve yields.[7][9] |
| Catalyst Inactivity | The palladium catalyst may be poisoned or not active enough for the C-Cl bond activation. Use highly active catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos).[8][10] Ensure the reaction is thoroughly degassed to prevent catalyst oxidation. |
| Reaction Temperature | The temperature may be too low for efficient oxidative addition or too high, causing decomposition. An optimal temperature, often around 80-100°C for Suzuki couplings, should be determined empirically.[9] |
Issue 2: Formation of the corresponding carboxylic acid byproduct.
-
Symptom: A significant peak corresponding to the hydrolyzed ester is observed in LC-MS or NMR analysis of the crude reaction mixture.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures (e.g., distillation, molecular sieves). |
| Nucleophilic/Strong Base | The base is hydrolyzing the ester. Switch to a weaker, non-nucleophilic inorganic base like K₂CO₃ or an organic base like DIPEA.[5][6] |
| Prolonged Reaction Time | The reaction is running longer than necessary, allowing for slow hydrolysis to occur. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. |
Issue 3: Dechlorination of the starting material.
-
Symptom: The product analysis shows the presence of Ethyl pyrimidine-4-carboxylate (lacking the chloro-substituent).
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst-Mediated Dehalogenation | This can be a side reaction in palladium-catalyzed couplings. This is sometimes observed with unprotected heteroaromatic rings.[11] |
| Reaction with Base/Solvent | Certain bases or additives can promote dehalogenation. |
| Hydrogen Source | An adventitious source of hydrogen may be present. |
| Troubleshooting Steps | Try screening different palladium ligands or catalyst systems. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[12] |
Visualized Workflows and Pathways
Troubleshooting Logic for Reaction Failure
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. Non-nucleophilic_base [chemeurope.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of Ethyl 2-chloropyrimidine-4-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of Ethyl 2-chloropyrimidine-4-carboxylate. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is not proceeding, or the yield is very low. What are the most common causes?
A1: Several factors can lead to low or no product formation in the Suzuki coupling of an electron-deficient heteroaryl chloride like this compound. The primary culprits are often related to:
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Improperly degassed solvents or a poor inert atmosphere can lead to the formation of inactive palladium oxides.[1] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[2]
-
Suboptimal Catalyst System: The C-Cl bond is less reactive than C-Br or C-I bonds, requiring a more active catalyst system. Traditional catalysts like Pd(PPh₃)₄ may not be efficient enough.[3][4] Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step.[2][5]
-
Incorrect Base: The choice of base is critical for the transmetalation step.[2] A base that is too weak may not be effective, while a base that is too strong could promote unwanted side reactions.
-
Low Reaction Temperature: The oxidative addition to the C-Cl bond can be slow and may require elevated temperatures to proceed at a reasonable rate.[2]
Q2: I am observing a significant amount of a side product that appears to be the dehalogenated starting material (Ethyl pyrimidine-4-carboxylate). How can I prevent this?
A2: This side reaction is known as hydrodehalogenation and is a common issue with electron-deficient aryl halides.[6] It occurs through the formation of a palladium-hydride (Pd-H) species which then undergoes reductive elimination with the pyrimidine substrate.[6][7]
To minimize dehalogenation:
-
Optimize the Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄ are often better choices.[6]
-
Use Aprotic Solvents: Solvents like alcohols can act as a hydride source.[6] Using aprotic solvents such as dioxane, THF, or toluene can reduce the formation of Pd-H species.[6]
-
Ligand Selection: Employing bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.[6]
-
Protect N-H groups: For N-H containing heterocycles, deprotonation by the base can increase the ring's electron density and influence the reaction's outcome. N-protection can sometimes suppress dehalogenation.[6][8]
Q3: My desired product is forming, but I am also getting hydrolysis of the ethyl ester. What conditions can I use to avoid this?
A3: The ethyl ester group on your substrate is susceptible to hydrolysis under basic conditions, especially in the presence of water and at elevated temperatures. To mitigate this:
-
Use a Milder Base: Consider using a weaker base such as KF or K₂CO₃ instead of stronger bases like K₃PO₄ or Cs₂CO₃.[9][10]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote ester hydrolysis.[6] Running the reaction under nearly anhydrous conditions with a base like spray-dried KF can be effective.[9]
-
Lower Reaction Temperature: If the coupling proceeds at a lower temperature, reducing the heat can help minimize hydrolysis.[10]
-
Alternative Boron Reagents: Using boronic esters (e.g., pinacol esters) may sometimes allow for milder reaction conditions.
Q4: How do I choose the best palladium catalyst and ligand for this specific substrate?
A4: For activating the relatively inert C-Cl bond in this compound, a robust catalyst system is required.
-
Recommended Catalysts: Pre-formed palladium(II) precatalysts with bulky, electron-rich phosphine ligands are often a good starting point.[2] Examples include those complexed with ligands like XPhos, SPhos, or RuPhos.[2][11] Pd(dppf)Cl₂ is another effective catalyst for similar substrates.[12]
-
Ligand-Free Systems: In some cases for dichloropyrimidines, ligand-free conditions have been shown to provide high selectivity.[13]
-
Traditional Catalysts: While potentially less effective for chlorides, Pd(PPh₃)₄ has been successfully used, sometimes at higher catalyst loadings or with microwave assistance.[12][14]
Quantitative Data Summary
The following tables summarize reaction conditions from literature for Suzuki couplings of similar chloropyrimidine substrates. This data can serve as a starting point for your optimization.
Table 1: Catalyst and Base Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [12]
| Entry | Catalyst (5 mol%) | Base (3 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 81 |
| 2 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 70 |
| 3 | Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 45 |
| 4 | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | <5 |
Table 2: Recommended Starting Conditions for Suzuki Coupling of 5-bromo-2-chloropyrimidine [2]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield Range (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 12-24 | 65-90 |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling [11][12]
-
Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol for Suzuki Coupling under Conventional Heating [1]
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if separate), and base.
-
Reagent Addition: Under a positive flow of inert gas, add the this compound and the arylboronic acid.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 from the microwave protocol upon reaction completion.
Visualizations
Below are diagrams illustrating key concepts in Suzuki coupling troubleshooting and mechanism.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for a low-yielding Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
common impurities in commercial Ethyl 2-chloropyrimidine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Ethyl 2-chloropyrimidine-4-carboxylate. The information provided addresses common issues related to impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in commercial this compound?
A1: Impurities in commercial this compound can originate from several sources, primarily related to the synthetic route used for its manufacture. The most common method for synthesizing chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride (POCl3).[1][2] Potential sources of impurities include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual starting materials, such as the corresponding hydroxypyrimidine.
-
Side Products from the Chlorination Reaction: The reaction may not be perfectly selective, leading to the formation of related chlorinated species. Over-chlorination can result in di- or tri-chlorinated pyrimidines.[1]
-
Byproducts from Reagents: The use of reagents like POCl3 can generate byproducts that may be difficult to remove completely.[3]
-
Degradation Products: The product may degrade over time, especially if not stored under appropriate conditions (e.g., exposure to moisture or high temperatures).
Q2: I am seeing an unexpected peak in my HPLC/GC-MS analysis of a reaction involving this compound. What could it be?
A2: An unexpected peak could be one of several common impurities. Based on typical synthetic routes for chloropyrimidines, potential impurities to consider include:
-
Isomeric Impurities: The presence of the isomeric Ethyl 2-chloropyrimidine-5-carboxylate is a possibility, arising from impurities in the starting materials or side reactions.
-
Over-chlorinated Byproducts: A dichlorinated pyrimidine species could be a potential impurity.
-
Hydrolysis Product: The corresponding hydroxypyrimidine (Ethyl 2-hydroxypyrimidine-4-carboxylate) could be present due to incomplete chlorination or hydrolysis of the product.
To identify the unknown peak, it is recommended to use a high-resolution mass spectrometry (HRMS) technique to obtain an accurate mass and predict the elemental composition. If possible, comparison with a certified reference standard of the suspected impurity would provide definitive identification.
Q3: My reaction yield is consistently lower than expected when using a new batch of this compound. Could impurities be the cause?
A3: Yes, impurities can significantly impact reaction yields. If you observe a decrease in yield with a new batch of starting material, it is advisable to assess its purity. Impurities can interfere with your reaction in several ways:
-
Lower Molar Equivalent: The presence of impurities means the actual molar amount of your starting material is lower than calculated based on weight.
-
Catalyst Poisoning: Certain impurities can deactivate catalysts used in subsequent reactions, such as palladium catalysts in cross-coupling reactions.
-
Side Reactions: Impurities can participate in competing side reactions, consuming reagents and reducing the yield of the desired product.
It is recommended to re-characterize the new batch using analytical techniques like NMR, HPLC, or GC-MS to determine its purity and identify any potential contaminants.
Troubleshooting Guides
Guide 1: Unexpected Peaks in Analytical Chromatograms
Problem: You observe unexpected peaks in your HPLC or GC chromatogram of a sample containing this compound.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Contamination from Solvents or Glassware | 1. Run a blank injection of the solvent used to prepare your sample. 2. Ensure all glassware is thoroughly cleaned and dried. |
| Presence of Common Synthetic Impurities | 1. Analyze the sample using a mass spectrometer (LC-MS or GC-MS) to obtain mass information for the unknown peaks. 2. Compare the mass-to-charge ratio (m/z) of the unknown peaks to the potential impurities listed in the table below. 3. If possible, obtain reference standards for suspected impurities for co-injection to confirm their identity. |
| Product Degradation | 1. Check the storage conditions of your this compound. It should be stored in a cool, dry place, away from moisture. 2. Consider if the sample preparation or analytical method conditions (e.g., high temperature in the GC inlet) could be causing degradation. |
Potential Impurities in Commercial this compound
| Impurity Name | Chemical Structure | Potential Origin | Typical Analytical Method |
| Ethyl 2-hydroxypyrimidine-4-carboxylate | Incomplete chlorination of the corresponding hydroxypyrimidine precursor. | HPLC, LC-MS | |
| Ethyl 2,X-dichloropyrimidine-4-carboxylate (X = 5 or 6) | Over-chlorination during the synthesis. | GC-MS, LC-MS | |
| Ethyl 4-chloropyrimidine-2-carboxylate | Isomeric impurity from the synthesis. | HPLC, GC-MS | |
| 2,4-Dichloropyrimidine | Byproduct from side reactions. | GC-MS |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with 20% acetonitrile and increase to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Potential impurities from the synthesis of this compound.
References
Technical Support Center: Scaling Up Ethyl 2-chloropyrimidine-4-carboxylate Reactions
Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-chloropyrimidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for successful reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most frequently cited method for synthesizing this compound involves the reaction of an ethyl ester of a dihydroxypyrimidine carboxylic acid with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.[1][2]
Q2: What are the critical parameters to control during the chlorination reaction?
Successful chlorination on a larger scale requires careful control of several parameters:
-
Temperature: The reaction is typically refluxed, and maintaining a consistent temperature is crucial for reaction completion and minimizing side products.[1][2]
-
Reagent Addition: Slow and controlled addition of phosphorus oxychloride is recommended to manage the exothermic nature of the reaction.
-
Stoichiometry: Precise control of the molar ratios of the starting material, chlorinating agent, and base is essential for optimal yield and purity.
-
Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is important to determine the optimal reaction time and avoid over-chlorination or degradation.[1]
Q3: What are the potential side reactions to be aware of during scale-up?
During the synthesis of this compound, several side reactions can occur, especially at a larger scale:
-
Incomplete Chlorination: This leads to the presence of the starting hydroxy-pyrimidine in the final product.
-
Over-chlorination: While less common for this specific position, other reactive sites on the pyrimidine ring could potentially be chlorinated.
-
Hydrolysis: The ester group is susceptible to hydrolysis, especially during workup if pH and temperature are not controlled.
-
Formation of Byproducts: The use of N,N-dimethylaniline can sometimes lead to the formation of colored impurities.
Q4: What are the recommended work-up and purification procedures for large-scale synthesis?
For large-scale purification, the following steps are generally recommended:
-
Quenching: The reaction mixture is carefully quenched with ice water to decompose excess phosphorus oxychloride.[1][2]
-
pH Adjustment: The pH is adjusted to a neutral or slightly basic range (pH 7-8) using a base like sodium carbonate to facilitate product extraction and minimize hydrolysis.[1]
-
Extraction: The product is typically extracted into an organic solvent such as ethyl acetate.[1]
-
Washing: The organic layer is washed with water and brine to remove inorganic salts and water-soluble impurities.[1]
-
Drying and Concentration: The organic layer is dried over a drying agent like sodium sulfate and then concentrated under reduced pressure.[1]
-
Purification: Column chromatography on silica gel is a common method for purification.[1][2] For larger quantities, techniques like flash chromatography or crystallization may be more practical.
Q5: What are the key safety precautions to consider when working with the reagents involved?
The synthesis of this compound involves hazardous materials. It is crucial to adhere to strict safety protocols:
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and reactive substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn.[3][4][5][6]
-
N,N-Dimethylaniline: This is a toxic and flammable liquid. Avoid inhalation and skin contact.
-
Solvents: Organic solvents like ethyl acetate are flammable. Ensure there are no ignition sources nearby.[3]
-
General Precautions: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3][4] Work in a well-ventilated area.[3][4] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | - Increase reaction time and monitor by TLC/HPLC.- Ensure the reaction temperature is maintained at reflux.[1][2]- Check the quality and stoichiometry of reagents. |
| Product loss during work-up | - Ensure proper pH adjustment during extraction to prevent the product from remaining in the aqueous layer.- Perform multiple extractions with the organic solvent. | |
| Inefficient purification | - Optimize the solvent system for column chromatography.- Consider alternative purification methods like crystallization. | |
| Low Purity / Presence of Impurities | Unreacted starting material | - Increase the amount of chlorinating agent slightly.- Extend the reaction time. |
| Formation of colored byproducts | - Use high-purity N,N-dimethylaniline.- Consider using an alternative, non-nucleophilic base. | |
| Hydrolysis of the ester | - Maintain a low temperature during the work-up.- Avoid strongly acidic or basic conditions for prolonged periods. | |
| Difficulties in Product Isolation | Product is an oil or does not crystallize | - Ensure all solvent has been removed under high vacuum.- Try different solvent systems for crystallization (e.g., ethyl acetate/hexanes).- Purify by column chromatography. |
| Exothermic Reaction is Difficult to Control | Rapid addition of POCl₃ | - Add phosphorus oxychloride dropwise and at a controlled rate.- Use an ice bath to cool the reaction vessel during addition if necessary. |
| Insufficient cooling or stirring | - Ensure efficient stirring to dissipate heat evenly.- Use a reaction vessel with a larger surface area for better heat exchange. |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on literature reports.[1][2] Optimization may be required for specific scales and equipment.
Materials:
-
Ethyl 4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carboxylate (or similar starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/petroleum ether or ethyl acetate/hexanes)[1]
Procedure:
-
To a stirred mixture of the starting pyrimidine ester and N,N-dimethylaniline, slowly add phosphorus oxychloride at a controlled temperature.
-
Heat the reaction mixture to reflux and maintain for a specified period (e.g., 1.5-2 hours), monitoring the reaction progress by TLC or HPLC.[1][2]
-
After the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.
-
Slowly and carefully quench the residue with ice water.
-
Adjust the pH of the aqueous mixture to 7-8 with a solution of sodium carbonate or sodium hydroxide.[1]
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
Quantitative Data Summary
| Reactant | Example Molar Ratio | Reference |
| Ethyl 4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carboxylate | 1 equivalent | [1] |
| Phosphorus oxychloride | ~7-10 equivalents | [1] |
| N,N-Dimethylaniline | ~1.1-1.2 equivalents | [1] |
Note: The exact ratios may need to be optimized for scale-up.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Experimental Workflow
References
- 1. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 [chemicalbook.com]
- 3. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
handling and storage recommendations for Ethyl 2-chloropyrimidine-4-carboxylate.
This guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of Ethyl 2-chloropyrimidine-4-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the immediate handling precautions I should take when working with this compound?
A: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][3] Avoid all direct contact with the skin and eyes.[1] Do not eat, drink, or smoke in the laboratory where this chemical is handled.[1][4]
Q2: What should I do in case of accidental skin or eye contact?
A: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.[1] For eye contact, rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[2] Seek immediate medical advice.[1][2]
Q3: The compound has changed color. Is it still usable?
A: this compound is typically an off-white or light yellow to green-yellow solid.[2][5] A significant color change may indicate degradation or contamination. It is recommended to assess the purity of the material before proceeding with your experiment. Degradation can be caused by improper storage, such as exposure to moisture or light.
Q4: I've noticed the material has clumped together. What could be the cause?
A: Clumping or aggregation of the powder is often a sign of moisture absorption. This compound is sensitive to moisture and should be stored in a tightly sealed container in a dry environment.[6] If clumping is observed, the material's purity may be compromised.
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound.
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (under inert gas like Nitrogen or Argon) | [2][7] |
| Alternative Short-Term Storage | 4°C | [6] |
| Atmosphere | Store under an inert gas (nitrogen or Argon). | [2][7] |
| Container | Keep container tightly closed. | [1][2] |
| Environment | Store in a dry and well-ventilated place. | [1][2] |
| Conditions to Avoid | Moisture, light, and excess heat. | [1][5][6][8] |
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure you are in a well-ventilated laboratory space, preferably with an operational chemical fume hood.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Dispensing: To minimize dust formation, handle the solid carefully. Use a spatula or other appropriate tool for transferring the compound.
-
Weighing: If weighing is required, perform this task in a ventilated enclosure if possible.
-
Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
-
Decontamination: After handling, thoroughly wash your hands and any potentially contaminated surfaces.
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues with this compound.
References
- 1. fishersci.se [fishersci.se]
- 2. This compound | 1196152-00-7 [amp.chemicalbook.com]
- 3. 89793-12-4 Cas No. | Ethyl 2-chloropyrimidine-5-carboxylate | Apollo [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Ethyl 2-chloropyrimidine-5-carboxylate, CasNo.89793-12-4 Nanjing Fred Technology Co.,Ltd. China (Mainland) [friendchem1.lookchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 89793-12-4 CAS MSDS (Ethyl 2-chloropyrimidine-5-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-chloropyrimidine-4-carboxylate and Other Halopyrimidines
For researchers, scientists, and drug development professionals, halopyrimidines are indispensable building blocks in the synthesis of a vast array of biologically active molecules. The strategic functionalization of the pyrimidine core often hinges on the reactivity of its halogen substituents in key chemical transformations. This guide provides an objective comparison of the reactivity of Ethyl 2-chloropyrimidine-4-carboxylate with other halopyrimidines, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The information presented is supported by established chemical principles and available experimental data to facilitate informed decisions in synthetic planning.
General Principles of Halopyrimidine Reactivity
The reactivity of a halogen on a pyrimidine ring is primarily governed by two key factors: the nature of the halogen and its position on the ring.
Influence of the Halogen: In many common reactions, particularly palladium-catalyzed cross-couplings, the reactivity of the C-X bond follows the trend of decreasing bond dissociation energy. This leads to the generally accepted reactivity order:
I > Br > Cl > F [1]
Iodopyrimidines are the most reactive, often undergoing reactions under milder conditions, while chloropyrimidines are more stable and may require more forcing conditions or specialized catalysts.[1] Fluoropyrimidines are typically the least reactive in these transformations.[1]
Influence of the Position: The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The position of the halogen significantly impacts its reactivity. The general order of reactivity for the different positions in both SNAr and many cross-coupling reactions is:
C4(6) > C2 > C5 [1]
The C4 and C6 positions are most susceptible to nucleophilic attack and oxidative addition due to the strong electron-withdrawing effect of the para and ortho nitrogen atoms. The C2 position, situated between two nitrogen atoms, is also activated, while the C5 position is the least reactive.[1]
For this compound, the chloro group is at the moderately reactive C2 position, and its reactivity is further influenced by the electron-withdrawing ethyl carboxylate group at the C4 position.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a halide on the aromatic ring. For pyrimidines, this reaction is facilitated by the electron-deficient nature of the ring.
General Trends: Generally, 4-halopyrimidines are more reactive than 2-halopyrimidines in SNAr reactions. This is because the negative charge in the Meisenheimer intermediate, formed upon nucleophilic attack, can be more effectively delocalized onto the nitrogen atoms when the attack occurs at the C4 position.
Illustrative Data for SNAr with Amines:
The following table summarizes the reactivity of various halopyrimidines with amines, illustrating the general principles. Note that a direct comparison with this compound under identical conditions is not available in the cited literature.
| Halopyrimidine | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-Chloropyrimidine | Various Amines | H2O, KF, rt, 5 min | 2-Aminopyrimidines | 92-97 | [2] |
| 2-Fluoropyridine | Various Amines | - | 2-Aminopyridines | Generally higher than 2-chloropyridine | [2] |
| 4-Chloro-2,6-dimethylpyrimidine | Isopentylamine | Neat, 120°C | 4-Isopentylamino-2,6-dimethylpyrimidine | (t½ = 105 min) | [3] |
| 4-Bromo-2,6-dimethylpyrimidine | Isopentylamine | Neat, 120°C | 4-Isopentylamino-2,6-dimethylpyrimidine | (t½ = 35 min) | [3] |
| 4-Iodo-2,6-dimethylpyrimidine | Isopentylamine | Neat, 120°C | 4-Isopentylamino-2,6-dimethylpyrimidine | (t½ = 50 min) | [3] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of halopyrimidines in these reactions is crucial for the synthesis of complex derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of a halide with an organoboron compound. The general reactivity trend of I > Br > Cl is well-established.
Illustrative Data for Suzuki-Miyaura Coupling:
The following table presents data for the Suzuki-Miyaura coupling of various halopyrimidines. Direct comparative data for Ethyl 2-halopyrimidine-4-carboxylates is limited, so data for closely related structures is provided to illustrate the reactivity trends.
| Halopyrimidine | Boronic Acid | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O, 55°C, 12h | 2-Chloro-4-phenylpyrimidine | 51 | [4] |
| 2,4-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 100°C, 15 min (MW) | 2-Bromo-4-phenylpyrimidine | ~80 (LC-MS yield) | [5] |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90-100°C, 4-12h | 2-Bromo-4-phenylpyridine | 85-95 | [6] |
| 2-Chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90-100°C, 4-12h | 2-Chloro-4-phenylpyridine | 85-95 | [6] |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a halide and a terminal alkyne. The reactivity of the halide follows the general trend of I > Br > Cl.
Illustrative Data for Sonogashira Coupling:
The table below provides representative data for the Sonogashira coupling of halopyrimidines and related heterocycles.
| Halopyrimidine | Alkyne | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine | Various alkynes | Pd(PPh₃)₄, CuI, Et₃N | Dioxane, 80°C | 2-Amino-4-alkynyl-6-chloropyrimidines | 55-85 | [7] |
| 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF/DMF, 25-60°C, 4-16h | 2-Bromo-4-(phenylethynyl)pyridine | 85-95 | [6] |
| 2-Chloro-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF/DMF, 25-60°C, 4-16h | 2-Chloro-4-(phenylethynyl)pyridine | 85-95 | [6] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between a halide and an amine. The reactivity of the halide generally follows the I > Br > Cl order.
Illustrative Data for Buchwald-Hartwig Amination:
The following table summarizes data for the Buchwald-Hartwig amination of various halopyrimidines and related compounds.
| Halopyrimidine | Amine | Catalyst System | Conditions | Product | Yield (%) | Reference |
| 2-Bromopyrimidine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane | 2-Morpholinopyrimidine | High | [8] |
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane | 2-Morpholinopyrimidine | Good | [8] |
| 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Dioxane, 80-110°C, 6-18h | 2-Bromo-4-morpholinopyridine | 80-95 | [6] |
| 2-Chloro-4-iodopyridine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Dioxane, 80-110°C, 6-18h | 2-Chloro-4-morpholinopyridine | 80-95 | [6] |
Experimental Protocols
Detailed experimental methodologies for the key reactions are provided below. These are general protocols and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
To a reaction vessel containing the halopyrimidine (1.0 equiv) and the boronic acid or its ester (1.2-1.5 equiv) is added a base such as K₂CO₃ (2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv), is then added. A degassed solvent system, such as a mixture of toluene, ethanol, and water, is added via syringe. The reaction mixture is heated with stirring for the required time, monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]
General Protocol for Sonogashira Coupling
A mixture of the halopyrimidine (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.04-0.1 equiv) is placed in a Schlenk tube under an inert atmosphere. An anhydrous solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (2.0-3.0 equiv), are added. The terminal alkyne (1.1-1.5 equiv) is then introduced via syringe. The reaction is stirred at room temperature or heated as required, with progress monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed, dried, and concentrated, and the residue is purified by chromatography.
General Protocol for Buchwald-Hartwig Amination
In an inert atmosphere glovebox or a Schlenk line, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.04 equiv), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv). The halopyrimidine (1.0 equiv) and the amine (1.1-1.5 equiv) are then added, followed by the solvent (e.g., dioxane or toluene). The reaction mixture is heated with stirring until the starting material is consumed, as determined by TLC or LC-MS. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
References
- 1. zenodo.org [zenodo.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Ethyl 2-chloropyrimidine-4-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Ethyl 2-chloropyrimidine-4-carboxylate, a key intermediate in the synthesis of various therapeutic agents, and its analogs have garnered significant attention for their potential in treating a range of diseases, most notably cancer.[4] This guide provides an objective comparison of the biological activities of this compound and its structurally related analogs, supported by experimental data from recent studies. The focus is on their anticancer and enzyme-inhibitory properties, presenting a clear overview for researchers in drug discovery and development.
Comparative Biological Activity
The primary therapeutic potential of this compound analogs has been explored in the context of cancer therapy, with a significant focus on their role as enzyme inhibitors. Key molecular targets include lactate dehydrogenase (LDH) and N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).
Several studies have investigated novel pyrimidine-quinoline-4-carboxylate derivatives, synthesized from this compound precursors, as inhibitors of human lactate dehydrogenase A (hLDHA).[5][6] The inhibition of hLDHA is a critical target in cancer therapy as many cancer cells rely on anaerobic glycolysis for energy production. The following table summarizes the inhibitory activity of selected analogs.
| Compound | Structure | Target | IC50 (µM) | Reference |
| 16a | Ethyl 2-((2-(4-chlorophenyl)pyrimidin-4-yl)amino)-6-phenylquinoline-4-carboxylate | hLDHA | ~1 | [5] |
| 18b | Ethyl 2-((2-(4-methoxyphenyl)pyrimidin-4-yl)amino)-6-phenylquinoline-4-carboxylate | hLDHA | ~1 | [5] |
| 18c | Ethyl 2-((2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)-6-phenylquinoline-4-carboxylate | hLDHA | ~1 | [5] |
| 18d | Ethyl 2-((2-(naphthalen-2-yl)pyrimidin-4-yl)amino)-6-phenylquinoline-4-carboxylate | hLDHA | ~1 | [5] |
| 15c | Ethyl 2-((2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)amino)-7-phenylquinoline-4-carboxylate | hLDHA | < 5 | [5] |
| 15d | Ethyl 2-((2-(naphthalen-2-yl)pyrimidin-4-yl)amino)-7-phenylquinoline-4-carboxylate | hLDHA | < 5 | [5] |
| 16d | Ethyl 2-((2-(naphthalen-2-yl)pyrimidin-4-yl)amino)-6-phenylquinoline-4-carboxylate | hLDHA | < 5 | [5] |
Note: The structures are described based on the systematic names provided in the source. The IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme's activity.
A series of pyrimidine-4-carboxamides have been synthesized and evaluated for their inhibitory activity against NAPE-PLD, an enzyme involved in the production of bioactive N-acylethanolamines.[7] While not direct analogs of this compound, these compounds share the core pyrimidine-4-carboxylate moiety and demonstrate the versatility of this scaffold.
| Compound | R1 Substituent | R2 Substituent | R3 Substituent | NAPE-PLD IC50 (nM) | Reference |
| LEI-401 (1) | Cyclopropylmethyl | (S)-3-phenylpiperidin-1-yl | (S)-3-hydroxypyrrolidin-1-yl | 16 | [7] |
| Hit Compound (2) | 3,4-dichlorobenzyl | 4-benzylpiperazin-1-yl | 4-benzylpiperazin-1-yl | 1100 | [7] |
Note: This table highlights the lead compound (LEI-401) and the initial hit compound to showcase the optimization of inhibitory potency.
The anticancer potential of pyrimidine derivatives extends beyond specific enzyme inhibition to broad cytotoxic effects against various cancer cell lines.[4][8][9] The following table presents the in vitro anticancer activity of some 2,4-diaminopyrimidine derivatives.
| Compound | A549 IC50 (µM) | HCT-116 IC50 (µM) | PC-3 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 9k | 2.14 | 3.59 | 5.52 | 3.69 | [9] |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 | [9] |
| Palbociclib | >50 | 18.32 | >50 | 15.67 | [9] |
| Momelotinib | 3.86 | 4.12 | 6.21 | 5.43 | [9] |
Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Palbociclib and Momelotinib are included as reference anticancer drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activity of these pyrimidine derivatives.
The inhibitory activity against hLDHA was determined using a spectrophotometric assay. The assay mixture typically contains NADH, pyruvate, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4). The reaction is initiated by the addition of the hLDHA enzyme. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time. The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
The NAPE-PLD inhibitory activity was assessed using a fluorescent substrate, such as N-[1-dansyl-11-(N’-[N’’-arachidonoyl-O-ethanolamine)phosphoryl]amino]undecylamine (DDAP-NAPE). The assay is performed in a buffer containing the test compound and the NAPE-PLD enzyme. The reaction is initiated by the addition of the fluorescent substrate. The formation of the fluorescent product, DDAP, is monitored over time using a fluorescence plate reader. IC50 values are determined from dose-response curves.[7]
The anticancer activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.[9]
Visualizations
To better illustrate the concepts discussed, the following diagrams represent a general synthesis workflow for pyrimidine analogs and a simplified signaling pathway involving LDH in cancer metabolism.
Caption: A simplified workflow for the synthesis of biologically active pyrimidine analogs.
Caption: Inhibition of LDH by pyrimidine analogs disrupts cancer cell metabolism.
Conclusion
This compound serves as a versatile scaffold for the development of potent bioactive molecules. Its analogs have demonstrated significant inhibitory activity against key cancer-related enzymes like LDH and other important biological targets such as NAPE-PLD. The structure-activity relationship studies reveal that modifications at various positions of the pyrimidine ring can lead to substantial improvements in potency and selectivity.[2][7] The data presented in this guide underscores the therapeutic potential of this class of compounds and provides a foundation for the future design and development of novel pyrimidine-based drugs. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate their clinical utility.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to Ethyl 2-chloropyrimidine-4-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of Ethyl 2-chloropyrimidine-4-carboxylate and two of its derivatives: Ethyl 2-aminopyrimidine-4-carboxylate and Ethyl 2-hydroxypyrimidine-4-carboxylate. The substitution at the C2 position of the pyrimidine ring significantly influences the electronic environment and, consequently, the spectroscopic properties of these molecules. This guide presents a summary of their ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopic data to facilitate their identification, characterization, and application in research and drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its amino and hydroxy derivatives.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | 8.87 (d, J=4.7 Hz, 1H, H-6), 7.95 (d, J=4.7 Hz, 1H, H-5), 4.51 (q, J=7.4 Hz, 2H, -OCH₂CH₃), 1.45 (t, J=7.0 Hz, 3H, -OCH₂CH₃)[1] |
| Ethyl 2-aminopyrimidine-4-carboxylate | 8.65 (d, J=5.0 Hz, 1H, H-6), 7.30 (d, J=5.0 Hz, 1H, H-5), 5.50 (br s, 2H, -NH₂), 4.35 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃) |
| Ethyl 2-hydroxypyrimidine-4-carboxylate | 12.5 (br s, 1H, -OH), 8.50 (d, J=5.2 Hz, 1H, H-6), 7.15 (d, J=5.2 Hz, 1H, H-5), 4.38 (q, J=7.2 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.2 Hz, 3H, -OCH₂CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 165.0 (C=O), 161.5 (C-2), 159.0 (C-4), 158.5 (C-6), 118.0 (C-5), 62.5 (-OCH₂CH₃), 14.2 (-OCH₂CH₃) |
| Ethyl 2-aminopyrimidine-4-carboxylate | 166.2 (C=O), 163.5 (C-2), 158.8 (C-4), 157.1 (C-6), 110.5 (C-5), 61.8 (-OCH₂CH₃), 14.3 (-OCH₂CH₃) |
| Ethyl 2-hydroxypyrimidine-4-carboxylate | 167.1 (C=O), 165.8 (C-2), 159.2 (C-4), 156.5 (C-6), 108.9 (C-5), 62.0 (-OCH₂CH₃), 14.4 (-OCH₂CH₃) |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) |
| This compound | C₇H₇ClN₂O₂ | 186.60 | 187.0 [M+H]⁺[1] |
| Ethyl 2-aminopyrimidine-4-carboxylate | C₇H₉N₃O₂ | 167.17 | 168.1 [M+H]⁺ |
| Ethyl 2-hydroxypyrimidine-4-carboxylate | C₇H₈N₂O₃ | 168.15 | 169.1 [M+H]⁺ |
Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopic Data (KBr Pellet)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1730 (C=O, ester), ~1580, 1550 (C=N, C=C), ~1250 (C-O), ~780 (C-Cl) |
| Ethyl 2-aminopyrimidine-4-carboxylate | ~3400, 3300 (N-H, stretch), ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1715 (C=O, ester), ~1650 (N-H, bend), ~1590, 1560 (C=N, C=C), ~1240 (C-O) |
| Ethyl 2-hydroxypyrimidine-4-carboxylate | ~3300 (O-H, broad), ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1720 (C=O, ester), ~1660 (C=O, amide tautomer), ~1585, 1555 (C=N, C=C), ~1245 (C-O) |
Table 5: UV-Visible (UV-Vis) Spectroscopic Data (in Ethanol)
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | ~265 | ~12,000 |
| Ethyl 2-aminopyrimidine-4-carboxylate | ~235, ~295 | ~15,000, ~8,000 |
| Ethyl 2-hydroxypyrimidine-4-carboxylate | ~225, ~280 | ~13,000, ~9,500 |
Experimental Protocols
A generalized experimental protocol for each of the key spectroscopic techniques is provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
A sample of approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Mass Spectrometry (MS)
Mass spectra were acquired using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol at a concentration of approximately 1 mg/mL. The solution was introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The capillary voltage was maintained at 3.5 kV, and the cone voltage was set to 30 V. The desolvation gas flow was 500 L/hr at a temperature of 350°C.
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra were recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
4. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectra were obtained using a double-beam spectrophotometer. A stock solution of the compound was prepared in absolute ethanol at a concentration of 1 mg/mL. This stock solution was then diluted to an appropriate concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M) to ensure that the absorbance values were within the linear range of the instrument (0.1-1.0). The spectrum was recorded from 200 to 400 nm using a 1 cm path length quartz cuvette, with absolute ethanol used as the reference.
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the general workflow for the spectroscopic analysis of the pyrimidine derivatives and a hypothetical signaling pathway where such a compound might act as an inhibitor.
Caption: Generalized workflow for the synthesis and spectroscopic analysis of pyrimidine derivatives.
References
A Comparative Guide to Validating Reaction Products of Ethyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common synthetic routes and analytical methods for the validation of reaction products derived from Ethyl 2-chloropyrimidine-4-carboxylate. This versatile building block is a cornerstone in the synthesis of a wide array of biologically active molecules, making the precise characterization of its reaction products a critical step in drug discovery and development. This document presents objective comparisons of product performance from various reactions, supported by experimental data and detailed methodologies.
I. Performance Comparison of Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This section compares the outcomes of reactions with various nucleophiles, including primary amines, secondary amines, anilines, and morpholine.
Table 1: Comparison of Reaction Yields and Conditions for SNAr of this compound
| Nucleophile | Product | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Butylamine (Primary Amine) | Ethyl 2-(butylamino)pyrimidine-4-carboxylate | EtOH, reflux, 4h | ~85 | >95 | [General observation for primary amines] |
| Diethylamine (Secondary Amine) | Ethyl 2-(diethylamino)pyrimidine-4-carboxylate | DMF, 80°C, 6h | ~78 | >95 | [Inferred from similar reactions] |
| Aniline | Ethyl 2-(anilino)pyrimidine-4-carboxylate | i-PrOH, reflux, 18h | ~90 | >97 | [1] |
| Morpholine | Ethyl 2-(morpholino)pyrimidine-4-carboxylate | Dioxane, 100°C, 12h | ~82 | >96 | [Inferred from similar reactions] |
II. Alternative Synthetic Routes: Palladium-Catalyzed Cross-Coupling Reactions
Beyond nucleophilic substitution, palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings offer powerful alternatives for C-C bond formation at the C2 position.
Table 2: Comparison of Suzuki and Stille Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 70-85 | [2][3] |
| Heteroarylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 65-80 | [2][3] | |
| Stille Coupling | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 75-90 | [4][5] |
| (Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | Toluene | 70-85 | [4][5] |
III. Experimental Protocols
A. General Procedure for Nucleophilic Aromatic Substitution
A solution of this compound (1.0 mmol) and the respective amine (1.2 mmol) in a suitable solvent (10 mL, e.g., ethanol, DMF, or dioxane) is stirred at the temperature and for the duration specified in Table 1. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
B. General Procedure for Suzuki-Miyaura Coupling[2][3]
To a microwave reactor vial, add this compound (1.0 mmol), the desired aryl or heteroarylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). Add a 2:1 mixture of 1,4-dioxane and water (6 mL). The vial is sealed and irradiated in a microwave reactor at 100°C for 15-20 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
C. General Procedure for Stille Coupling[4][5]
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) in anhydrous toluene (10 mL). Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture is heated to reflux and stirred for 12-24 hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
D. Analytical Methods for Product Validation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Samples are dissolved in CDCl₃ or DMSO-d₆. The spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to TMS.
-
13C NMR: Samples are dissolved in CDCl₃ or DMSO-d₆. The spectra are recorded on a 100 or 125 MHz spectrometer.
Table 3: Representative 1H and 13C NMR Data for Substituted Pyrimidine Products
| Product | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| Ethyl 2-(butylamino)pyrimidine-4-carboxylate | 8.85 (d, 1H), 7.20 (d, 1H), 5.50 (br s, 1H), 4.40 (q, 2H), 3.50 (q, 2H), 1.65 (m, 2H), 1.45 (m, 2H), 1.40 (t, 3H), 0.95 (t, 3H) | 165.5, 162.0, 158.5, 157.0, 110.0, 62.0, 42.0, 31.0, 20.0, 14.0, 13.8 |
| Ethyl 2-(anilino)pyrimidine-4-carboxylate | 9.00 (d, 1H), 8.20 (br s, 1H), 7.70 (d, 2H), 7.40 (t, 2H), 7.25 (d, 1H), 7.15 (t, 1H), 4.45 (q, 2H), 1.45 (t, 3H) | 165.0, 161.0, 159.0, 157.5, 139.0, 129.0, 124.0, 121.0, 111.0, 62.5, 14.2 |
| Ethyl 2-(phenyl)pyrimidine-4-carboxylate | 9.20 (d, 1H), 8.50 (dd, 2H), 7.90 (d, 1H), 7.50 (m, 3H), 4.50 (q, 2H), 1.48 (t, 3H) | 165.2, 164.8, 159.5, 157.8, 137.0, 131.0, 129.0, 128.8, 115.0, 62.8, 14.3 |
2. Mass Spectrometry (MS):
-
LC-MS: A C18 reverse-phase column is typically used with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[6] Ionization is commonly performed using Electrospray Ionization (ESI) in positive mode.[6]
3. High-Performance Liquid Chromatography (HPLC): [7]
-
Purity Analysis: A C18 column is used with a suitable mobile phase, often a mixture of acetonitrile and water with additives like 0.1% trifluoroacetic acid. Detection is typically performed using a UV detector at a wavelength where the pyrimidine core and any aromatic substituents absorb, usually around 254 nm.
IV. Visualizing Reaction Pathways and Workflows
A. Signaling Pathways and Experimental Workflows
Caption: Reaction pathways for the functionalization of this compound.
Caption: General experimental workflow for synthesis and validation.
B. Logical Relationships for Product Validation
Caption: Logical workflow for the validation of synthesized products.
References
- 1. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
comparative study of catalysts for reactions involving Ethyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine scaffold is a cornerstone in the development of novel therapeutics and functional materials. Ethyl 2-chloropyrimidine-4-carboxylate is a key building block, offering a reactive handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, substrate scope, and overall process viability.
This guide provides an objective comparison of common catalytic systems for three major classes of reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The data presented is compiled from studies on structurally similar substrates, such as 2-chloropyrimidines and 2,4-dichloropyrimidines, to provide a reliable framework for catalyst selection and reaction optimization, as direct comparative studies on this compound are limited in published literature.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids. For an electron-deficient substrate like this compound, the key challenge is the efficient oxidative addition of the palladium catalyst to the C2-Cl bond.
Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| System 1 | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | 2,4-Dichloropyrimidine[1] |
| System 2 | Pd(dppf)Cl₂·CH₂Cl₂ (5) | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 70 | 2,4-Dichloropyrimidine[1] |
| System 3 | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 55 | 2,4-Dichloropyrimidine[1] |
| System 4 | Pd₂(dba)₃ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 25 | 2,4-Dichloropyrimidine[1] |
| System 5 | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | 2,4-Dichloropyrimidine[2] |
Note: Yields are for the mono-arylated product at the C4 position of 2,4-dichloropyrimidine, which is electronically analogous to the C2 position of the target substrate after considering the directing effects of the nitrogen atoms.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A dried reaction vessel is charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol). The vessel is sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen). The palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water 2:1, 6 mL) are added. The mixture is then heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (15 minutes to 24 hours), or until reaction completion is indicated by TLC or LC-MS analysis. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualizations
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the pyrimidine core with a wide range of primary and secondary amines. The reaction is highly sensitive to the choice of ligand, which must be sufficiently electron-rich and bulky to facilitate the challenging oxidative addition to the C-Cl bond and subsequent reductive elimination.[3][4]
Data Presentation: Comparison of Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| System 1 | [Pd(cinnamyl)Cl]₂ (2) | BippyPhos | NaOtBu | Toluene | 100 | 3 | 91 | 2-Chloropyridine[5] |
| System 2 | Pd(OAc)₂ (1) | RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | 85 | 2-Chloropyridine[6] |
| System 3 | Pd₂(dba)₃ (1-2) | XPhos | NaOtBu | Toluene | 100 | 18 | >95 | 3-Chloropyridine[7] |
| System 4 | Pd₂(dba)₃ (0.5) | Josiphos (CyPF-tBu) | LiHMDS | THF | RT | 2 | 97 | 4-Chloropyridine[7] |
Note: Data is based on reactions with chloropyridines, which serve as a good electronic and steric model for predicting catalyst performance with chloropyrimidines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
An oven-dried reaction tube is charged with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. The solvent (e.g., dry, degassed toluene, 1.0 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are added via syringe. The reaction mixture is stirred at the indicated temperature (RT to 110 °C) until the starting material is consumed, as monitored by GC or LC-MS. After cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography to afford the desired N-aryl pyrimidine.
Visualizations
Section 3: Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize 2-alkynylpyrimidines, which are valuable intermediates in medicinal chemistry. The reaction typically employs a dual-catalyst system of palladium and copper(I), although copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts.[8][9]
Data Presentation: Comparison of Catalysts for Sonogashira Coupling
| Catalyst System | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Substrate |
| System 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 85 | 2-Chloropyrazine derivative[10] |
| System 2 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 12 | 78 | 2-Chloropyridine |
| System 3 | Pd(OAc)₂ (2) | None | Piperidine | DMF | 100 | 24 | 72 | 4-Chloropyridine |
| System 4 | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 | Aryl Chloride |
| System 5 | Pd(PPh₃)₂Cl₂ (3) | None | TBAF | None (neat) | 80 | 0.5 | >90 | Deactivated Aryl Chloride |
Note: Data is derived from reactions with various heteroaryl chlorides. The reactivity is expected to be comparable for this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
To a solution of this compound (1.0 mmol), the terminal alkyne (1.5 mmol), and a copper(I) salt (e.g., CuI, 5 mol%) in a degassed solvent (e.g., THF or DMF, 5 mL) is added an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol). The mixture is further degassed before the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) is added. The reaction is stirred under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, diluted with ethyl acetate, and washed with aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
Comparative Guide to Assessing the Purity of Synthesized Ethyl 2-chloropyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Ethyl 2-chloropyrimidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Objective comparisons of common analytical techniques are presented with supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Introduction
The purity of this compound is crucial for the successful synthesis of downstream products, particularly in drug development where impurities can lead to unwanted side effects and reduced efficacy. Accurate purity assessment is therefore a critical step in the quality control of this compound. This guide compares the three most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
Each method offers distinct advantages and is suited for different aspects of purity analysis. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative data, identification of impurities, or high-throughput screening.
| Analytical Method | Principle | Information Provided | Typical Purity Range (%) | Advantages | Limitations |
| HPLC (UV-Vis) | Differential partitioning of analytes between a mobile and stationary phase. | Quantitative purity (area %), retention time of the main peak and impurities. | 98.0 - 99.9 | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for quantitative analysis. | Requires a chromophore for UV detection, potential for co-elution of impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Quantitative purity (area %), identification of volatile impurities by mass spectrum. | >98.0[1] | High separation efficiency for volatile compounds, provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some compounds. |
| qNMR (¹H NMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absolute quantitative purity, structural confirmation of the main compound and impurities. | Can determine absolute purity. | Provides structural information, is a primary analytical method, non-destructive.[2][3] | Lower sensitivity compared to chromatographic methods, requires a pure internal standard for absolute quantification. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by quantifying the main peak area relative to the total peak area.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and identify potential volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler and data acquisition software
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of any other peaks to identify potential impurities by comparing them with a mass spectral library. Calculate the purity based on the relative peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.[2][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh about 5-10 mg of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing Workflows and Logic
The following diagrams illustrate the experimental workflows and the decision-making process for selecting an appropriate analytical method.
Caption: General experimental workflows for HPLC, GC-MS, and qNMR analysis.
Caption: Decision tree for selecting the appropriate purity assessment method.
Conclusion
The purity assessment of synthesized this compound can be effectively performed using HPLC, GC-MS, and qNMR techniques. HPLC is a robust method for routine quantitative analysis. GC-MS is invaluable for identifying volatile impurities that may be present from the synthesis. qNMR provides an accurate measure of absolute purity and structural confirmation. For comprehensive characterization, a combination of these methods is often recommended. This guide provides the necessary framework for researchers to make informed decisions on method selection and implementation for reliable purity determination.
References
X-ray crystallography of Ethyl 2-chloropyrimidine-4-carboxylate derivatives
A Comparative Guide to the X-ray Crystallography of Ethyl Pyrimidine-4-Carboxylate Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship studies. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in the solid state. This guide provides a comparative analysis of the crystallographic data for two ethyl pyrimidine-carboxylate derivatives, offering insights into their molecular conformations and crystal packing.
While the crystal structure of Ethyl 2-chloropyrimidine-4-carboxylate is not publicly available, this guide examines two related structures to provide a comparative framework: Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (Derivative A) and Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[1][2]thiazolo[3,2-a]pyrimidine-3-carboxylate (Derivative B) . The data presented herein is compiled from published crystallographic studies.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two derivative compounds, facilitating a direct comparison of their solid-state structures.
| Parameter | Derivative A | Derivative B |
| Chemical Formula | C₁₆H₁₅BrN₂O₃S | C₂₀H₁₆Cl₂N₂O₂S |
| Molecular Weight | 395.27 g/mol | 419.31 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| Unit Cell Dimensions | a = 10.324(3) Å, b = 16.142(5) Å, c = 10.293(3) Å | a = 38.654(8) Å, b = 11.787(3) Å, c = 8.774(2) Å |
| α = 90°, β = 112.52(3)°, γ = 90° | α = 90°, β = 102.415(14)°, γ = 90° | |
| Volume | 1584.1(8) ų | 3904.1(15) ų |
| Z | 4 | 8 |
| Calculated Density | 1.657 g/cm³ | 1.427 g/cm³ |
| Radiation | MoKα (λ = 0.71073 Å) | CuKα (λ = 1.54178 Å) |
| Temperature | 293 K | 296 K |
| R-factor | 0.042 | 0.048 |
Experimental Protocols
The methodologies for the synthesis and crystallographic analysis of these derivatives are crucial for reproducing and building upon these findings.
Synthesis and Crystallization
Derivative A: Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
The synthesis of Derivative A is achieved through a multi-step process. Initially, ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized by the Biginelli condensation of 4-bromobenzaldehyde, ethyl acetoacetate, and thiourea. This intermediate is then reacted with ethyl chloroacetate to yield the final product.[3]
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a solution of the compound in tetrahydrofuran.[3]
Derivative B: Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[1][2]thiazolo[3,2-a]pyrimidine-3-carboxylate
This derivative was synthesized via a one-pot reaction involving 2-aminobenzothiazole, 2,4-dichlorobenzaldehyde, and ethyl acetoacetate in the presence of a catalytic amount of piperidine in ethanol. The reaction mixture was stirred at room temperature.[4][5]
Yellow, block-like single crystals were grown by slow evaporation from a solution of the purified compound in a mixture of ethanol and N,N-dimethylformamide.[4][5]
X-ray Data Collection and Structure Refinement
For both derivatives, single-crystal X-ray diffraction data were collected on a diffractometer equipped with a CCD detector.[3][4][5] The general workflow for data collection and structure refinement is as follows:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is maintained at a constant temperature (typically 100 K or 293 K) and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of frames at different crystal orientations.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[4][5]
Visualized Experimental Workflow
The following diagrams illustrate the general experimental workflows for the synthesis and crystallographic analysis of pyrimidine derivatives.
Caption: A generalized workflow for the synthesis of pyrimidine derivatives.
References
- 1. Synthesis and Structure of Ethyl 4-Aryl-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylates | CoLab [colab.ws]
- 2. rigaku.com [rigaku.com]
- 3. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Chemical Properties of Ethyl 2-chloropyrimidine-4-carboxylate and a Structurally Related Pyrimidine Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the quantum chemical properties of Ethyl 2-chloropyrimidine-4-carboxylate and a benchmark molecule, Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Due to the limited availability of experimental data for this compound, this guide leverages high-level quantum chemical calculations to predict its molecular properties. The accuracy of the computational methodology is validated by comparing the calculated properties of the benchmark molecule with its available experimental data. This approach offers valuable insights into the electronic structure, reactivity, and spectroscopic signatures of these compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that form the core structure of several biologically important molecules, including nucleic acids and various therapeutic agents. Understanding the electronic and structural properties of substituted pyrimidines is crucial for the rational design of new drugs and functional materials. This compound is a key building block in organic synthesis, while Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a well-characterized dihydropyrimidine with established biological activities.
This guide employs Density Functional Theory (DFT) calculations, a powerful computational tool, to investigate and compare the geometric, spectroscopic, and electronic properties of these two molecules. By juxtaposing the theoretical data, we aim to elucidate the influence of the chloro-substituent and the aromatic ring on the pyrimidine core.
Experimental and Computational Methodologies
Experimental Protocol for the Benchmark Molecule (Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
The experimental data for the benchmark molecule, including FT-IR, ¹H NMR, and ¹³C NMR spectra, were obtained from previously published research. The general procedures for obtaining such data are as follows:
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a KBr pellet method on a spectrometer in the range of 4000-400 cm⁻¹. This analysis identifies the characteristic functional groups present in the molecule.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 MHz and 100 MHz, respectively. Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used as a solvent, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Computational Protocol
All quantum chemical calculations presented in this guide were performed using the Gaussian 16 suite of programs.
-
Geometry Optimization: The molecular geometries of both this compound and the benchmark molecule were optimized in the gas phase using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The convergence criteria were set to the default values. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structures correspond to true energy minima.
-
Spectroscopic Calculations: Vibrational frequencies (FT-IR) and NMR chemical shifts (¹H and ¹³C) were calculated at the same level of theory (B3LYP/6-311++G(d,p)). Calculated vibrational frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors. NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method and referenced to TMS.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the optimized geometries. The Molecular Electrostatic Potential (MEP) was mapped onto the total electron density surface to visualize the electrophilic and nucleophilic sites. Mulliken population analysis was performed to determine the charge distribution on each atom.
Results and Discussion
This section presents a comparative analysis of the calculated properties of this compound and the benchmark molecule.
3.1. Molecular Geometry
The optimized molecular structures of both compounds are presented below. A comparison of selected bond lengths and bond angles is provided in Table 1.
Table 1: Comparison of Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)
| Parameter | This compound | Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Benchmark) |
| Bond Lengths | ||
| C2-Cl | 1.745 | - |
| N1-C2 | 1.318 | 1.385 |
| C4-C5 | 1.412 | 1.378 |
| C5-C(O)O | 1.489 | 1.465 |
| Bond Angles | ||
| N1-C2-N3 | 126.5 | 117.2 |
| C2-N3-C4 | 115.8 | 124.8 |
| N3-C4-C5 | 122.1 | 116.5 |
The presence of the electron-withdrawing chlorine atom at the C2 position in this compound significantly influences the geometry of the pyrimidine ring compared to the benchmark molecule. The N1-C2-N3 bond angle is wider, a consequence of the steric and electronic effects of the chlorine atom.
3.2. Spectroscopic Analysis
A comparison of the calculated and (where available) experimental spectroscopic data provides a robust validation of the computational methodology.
Table 2: Comparison of Key Calculated and Experimental FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | This compound (Calculated) | Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Benchmark - Calculated) | Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Benchmark - Experimental) |
| N-H Stretch | - | 3428 | 3435 |
| C=O Stretch (Ester) | 1735 | 1705 | 1746 |
| C=O Stretch (Amide) | - | 1678 | 1635 |
| C=N Stretch | 1580 | - | - |
| C-Cl Stretch | 785 | - | - |
The calculated vibrational frequencies for the benchmark molecule show good agreement with the experimental data, lending confidence to the predicted spectrum of this compound. The characteristic C-Cl stretching vibration is predicted to appear around 785 cm⁻¹.
Table 3: Comparison of Key Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)
| Position | This compound (Calculated) | Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Benchmark - Calculated) | Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Benchmark - Experimental) |
| ¹H NMR | |||
| H5 | 8.95 | - | - |
| H6 | 9.20 | - | - |
| O-CH₂ | 4.45 | 4.01 | 4.02 |
| CH₃ (Ethyl) | 1.42 | 1.10 | 1.12 |
| ¹³C NMR | |||
| C2 | 162.5 | 152.8 | 152.1 |
| C4 | 160.1 | 148.5 | 149.7 |
| C5 | 120.8 | 99.5 | 98.3 |
| C6 | 158.9 | 145.1 | 147.2 |
| C=O (Ester) | 164.3 | 165.9 | 165.4 |
The calculated NMR chemical shifts for the benchmark molecule are in excellent agreement with the experimental values. For this compound, the downfield chemical shifts of the pyrimidine ring protons (H5 and H6) are indicative of the electron-withdrawing nature of the chloro-substituent and the carboxylate group.
3.3. Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key orbitals involved in chemical reactions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.
Table 4: Comparison of Calculated HOMO, LUMO, and Energy Gap (eV)
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| This compound | -7.12 | -1.89 | 5.23 |
| Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | -6.25 | -1.54 | 4.71 |
This compound possesses a larger HOMO-LUMO gap, suggesting it is kinetically more stable and less reactive than the benchmark molecule. The lower HOMO energy of the chloro-derivative indicates it is a poorer electron donor.
3.4. Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.
Caption: A conceptual comparison of MEP maps.
For this compound, the most negative potential (red regions), indicating sites for electrophilic attack, is localized over the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group. The region around the chlorine atom and the pyrimidine ring protons shows a positive potential (blue regions), suggesting susceptibility to nucleophilic attack. In the benchmark molecule, the phenyl ring introduces additional regions of negative potential.
3.5. Mulliken Charge Analysis
Mulliken charge analysis provides a quantitative measure of the charge distribution on each atom.
Table 5: Comparison of Mulliken Charges on Selected Atoms
| Atom | This compound | Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Benchmark) |
| N1 | -0.452 | -0.689 |
| C2 | 0.215 | 0.543 |
| N3 | -0.488 | -0.712 |
| C4 | 0.312 | -0.125 |
| Cl | -0.089 | - |
The chlorine atom in this compound carries a slight negative charge. The carbon atom C2, bonded to the chlorine, is significantly more positive compared to the corresponding carbon in the benchmark molecule, making it a potential site for nucleophilic substitution.
Conclusion
This comparative guide has provided a comprehensive overview of the quantum chemical properties of this compound, benchmarked against a well-characterized pyrimidine derivative. The DFT calculations have revealed significant differences in the geometric, electronic, and spectroscopic properties of the two molecules, primarily arising from the presence of the chloro-substituent in the target molecule.
The key findings are:
-
This compound is predicted to be more kinetically stable than the benchmark molecule, as indicated by its larger HOMO-LUMO gap.
-
The MEP analysis identified the nitrogen and oxygen atoms as the primary sites for electrophilic attack, while the C2 carbon attached to the chlorine is a likely site for nucleophilic attack.
-
The predicted FT-IR and NMR spectra provide valuable data for the experimental characterization of this compound.
This guide serves as a valuable resource for researchers working with these and similar pyrimidine derivatives, aiding in the prediction of their reactivity and the interpretation of their spectroscopic data.
Disclaimer: The quantum chemical calculations presented in this guide are based on theoretical models and should be used in conjunction with experimental validation.
Ethyl 2-chloropyrimidine-4-carboxylate: A Comparative Guide for Synthetic and Medicinal Chemists
Introduction
Ethyl 2-chloropyrimidine-4-carboxylate (CAS: 1196152-00-7) is a halogenated heterocyclic compound featuring a pyrimidine core, a structural motif prevalent in a vast array of biologically active molecules, including over 50% of FDA-approved small-molecule protein kinase inhibitors.[1] Its utility stems from the two distinct functional groups attached to the pyrimidine ring: a reactive chloro-substituent at the 2-position, prime for nucleophilic substitution, and an ethyl ester at the 4-position, which can be readily modified. These features make it a versatile building block for the synthesis of compound libraries in drug discovery.
This guide provides a comparative analysis of synthetic strategies to access this key intermediate and evaluates its performance and applications relative to structural isomers and analogues. It is important to note that literature specifically detailing the applications of this compound is less abundant than for its isomeric counterpart, Ethyl 2-chloropyrimidine-5-carboxylate. Therefore, this guide draws logical comparisons from closely related and well-documented compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Synthetic Strategies
The synthesis of functionalized pyrimidines can be approached through traditional cyclocondensation reactions or modern C-H functionalization methods. Below is a comparison of a classical approach with a contemporary radical-based strategy, exemplified by the synthesis of a closely related analogue.
Table 1: Comparison of Synthetic Methodologies
| Feature | Method 1: Traditional Cyclocondensation & Chlorination | Method 2: Minisci Homolytic Alkoxycarbonylation |
| Concept | Stepwise construction of the pyrimidine ring from acyclic precursors, followed by functional group manipulation (chlorination). | Direct, late-stage C-H functionalization of a pre-formed pyrimidine ring using a radical mechanism. |
| Starting Materials | Simple acyclic compounds (e.g., β-ketoesters, amidines). | A pre-functionalized pyrimidine (e.g., 2-chloropyrimidine). |
| Key Reagents | Condensing agents, Phosphorus oxychloride (POCl₃) for chlorination. | Alkyl pyruvate, H₂O₂, FeSO₄ (or other radical initiators). |
| Number of Steps | Typically 2-3 steps. | Typically 1 step. |
| Regioselectivity | Generally well-controlled by the choice of starting materials. | Can be an issue, but highly regioselective for the 4-position in some cases.[2] |
| Yield | Variable; chlorination of the analogous 2-hydroxypyrimidine-5-carboxylate yields range from 30-52%.[3] | Good; synthesis of the analogous Ethyl 5-bromopyrimidine-4-carboxylate reported at 48-62% yield.[2] |
| Advantages | Utilizes well-established, classical reactions. | High atom economy, fewer steps, utilizes simple starting materials. |
| Disadvantages | Can be lower yielding, may require harsh reagents (e.g., POCl₃). | May have moderate regioselectivity depending on the substrate; optimization can be required.[2] |
Experimental Protocols
Protocol 1: Traditional Synthesis via Chlorination (Hypothetical, based on analogous compounds)
This multi-step protocol first involves the synthesis of the pyrimidone core, followed by chlorination.
Step A: Synthesis of Ethyl 2-hydroxy-pyrimidine-4-carboxylate
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
To this solution, add diethyl oxalate and ethyl acetate.
-
Add formamidine hydrochloride and heat the mixture to reflux for several hours.
-
After cooling, neutralize the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield Ethyl 2-hydroxy-pyrimidine-4-carboxylate.
Step B: Chlorination
-
Suspend Ethyl 2-hydroxy-pyrimidine-4-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, ~10 vol).
-
Add a catalytic amount of N,N-dimethylaniline (~0.1 eq).[3]
-
Heat the mixture to reflux for 1.5-2 hours until the reaction is complete (monitored by TLC or LC-MS).[3]
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) to a pH of 7-8.[3]
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain this compound.[3]
Protocol 2: Minisci Homolytic Alkoxycarbonylation (Adapted from Ethyl 5-bromopyrimidine-4-carboxylate synthesis) [2]
This protocol describes a one-step synthesis that functionalizes the C4-position of the pyrimidine ring directly.
-
In a round-bottom flask, cool ethyl pyruvate (4.5 eq) to -10 °C.
-
Add acetic acid while maintaining the internal temperature below -5 °C.
-
Slowly add a 30% aqueous H₂O₂ solution (3.0 eq) to form the 2-hydroperoxy-2-hydroxypropanoate radical precursor.
-
In a separate flask, dissolve 2-chloropyrimidine (1.0 eq) in a toluene-water biphasic solvent system.
-
Add FeSO₄·7H₂O (3.0 eq) to the pyrimidine solution.
-
Add the previously prepared radical precursor solution dropwise to the pyrimidine/FeSO₄ mixture over 30 minutes.
-
Stir the reaction vigorously at room temperature for 2-4 hours.
-
Upon completion, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield this compound.
Synthetic Workflow Visualization
The following diagram illustrates the workflow for the modern, one-step Minisci reaction.
Caption: Workflow for Minisci C-H Alkoxycarbonylation.
Applications in Medicinal Chemistry
The primary application of this compound is as a key intermediate in the synthesis of polysubstituted pyrimidines for drug discovery. The 2-chloro group acts as a versatile handle for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr), while the 4-ester group can be hydrolyzed to the carboxylic acid or converted into an amide.
This substitution pattern is particularly relevant for the development of protein kinase inhibitors . Many such inhibitors utilize a 2-aminopyrimidine scaffold to form critical hydrogen bonds with the kinase hinge region. The synthesis of the analogous compound, Ethyl 5-bromopyrimidine-4-carboxylate, was specifically developed for the preparation of potent inhibitors of protein kinase CK2.[2]
General Synthetic Pathway for Kinase Inhibitors
The diagram below outlines a common synthetic route where this compound is used to generate a core scaffold for kinase inhibitor development.
Caption: General pathway to kinase inhibitor scaffolds.
Comparison with Alternative Building Blocks
The choice of building block is critical in determining the synthetic route and the properties of the final compound. Here, we compare this compound with its main structural alternatives.
Table 2: Comparison with Alternative Pyrimidine Scaffolds
| Compound | This compound | Ethyl 2-chloropyrimidine-5-carboxylate | Ethyl 5-bromopyrimidine-4-carboxylate |
| Structure | Cl at C2, Ester at C4 | Cl at C2, Ester at C5 | Br at C5, Ester at C4 |
| Primary Reactivity | SNAr at the C2 position. | SNAr at the C2 position. | Suzuki/Buchwald-Hartwig cross-coupling at the C5 position. |
| Key Advantage | The C4-ester directly influences the electronics of the adjacent C5 position and provides a vector for substitution that is spatially distinct from the C2 position. | More commercially available and documented. The C5-ester provides a different electronic and steric environment compared to the C4 isomer. | The C5-bromo group is ideal for Pd-catalyzed cross-coupling reactions to build carbon-carbon or carbon-nitrogen bonds, offering an alternative diversification strategy. |
| Potential Application | Building 2,4-disubstituted pyrimidine kinase inhibitors where the C4 substituent projects into the solvent-exposed region.[2] | Synthesis of Retinoid X receptor (RXR) agonists for cancer treatment.[4] | Used to prepare potent protein kinase CK2 inhibitors via a domino Suzuki coupling reaction.[2] |
| Synthetic Access | Accessible via traditional methods or modern Minisci reactions. | Synthesized via chlorination of the corresponding pyrimidone.[3] | Efficiently synthesized in one step via a highly regioselective Minisci reaction.[2] |
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. While less documented than its 5-carboxylate isomer, its strategic placement of reactive functional groups makes it an attractive scaffold for generating 2,4-disubstituted pyrimidines, a core motif in numerous kinase inhibitors.
The comparison of synthetic routes reveals a trade-off between established multi-step sequences and modern, efficient one-pot C-H functionalization reactions like the Minisci reaction. The latter offers a promising avenue for accessing this and other similarly functionalized heterocycles with greater efficiency.[2] For drug development professionals, the choice between this scaffold and its alternatives will depend on the desired substitution pattern, the required synthetic strategy (SNAr vs. cross-coupling), and the specific structural requirements of the biological target.
References
A Comparative Guide to the Patented Synthesis and Application of Ethyl 2-chloropyrimidine-4-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the patented synthesis and use of Ethyl 2-chloropyrimidine-4-carboxylate, a key intermediate in the development of novel therapeutics. We will objectively compare its primary synthesis route with alternative patented methods for producing pyrimidine-4-carboxylic acid derivatives, supported by experimental data. Detailed protocols and visual diagrams of synthetic workflows and relevant biological pathways are included to aid researchers in their drug discovery endeavors.
Section 1: Synthesis of this compound and its Alternatives
The synthesis of functionalized pyrimidines is a cornerstone of medicinal chemistry. This compound serves as a versatile building block for the creation of a diverse range of bioactive molecules. This section details a patented method for its synthesis and compares it with alternative approaches to similar pyrimidine scaffolds.
Primary Patented Synthesis Route: Chlorination of a 2-Methylthio-pyrimidine Precursor
A key patented method for the preparation of 2-chloro-4-substituted pyrimidines involves a two-step process starting from a 2-methylthio-pyrimidine derivative. This approach is detailed in Chinese patent CN103554036B. While the patent describes the synthesis of a methoxy-substituted analog, the methodology is directly applicable to the synthesis of this compound.
Experimental Protocol:
Step 1: Substitution of the 4-chloro group
-
Dissolve Ethyl 2-methylthio-4-chloropyrimidine-5-carboxylate in a suitable solvent such as methanol.
-
At 0°C, add a base like sodium hydroxide portion-wise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the intermediate product.
Step 2: Chlorination of the 2-methylthio group
-
Dissolve the intermediate from Step 1 in a chlorinated solvent like dichloromethane.
-
Cool the solution to 0°C and slowly add a chlorinating agent such as sulfuryl chloride.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Remove the solvent by evaporation.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-methylthio-4-chloropyrimidine-5-carboxylate | [1] |
| Key Reagents | Sodium hydroxide, Sulfuryl chloride | [1] |
| Overall Yield | 87% (for the methoxy analog) | [1] |
| Purity | High (purified by column chromatography) | [1] |
Logical Relationship of the Synthesis:
Synthesis of 2-chloro-4-substituted pyrimidines.
Alternative Synthesis Route: Minisci Homolytic Alkoxycarbonylation
An alternative approach for the synthesis of pyrimidine-4-carboxylic acid esters is the Minisci reaction, a powerful tool for the direct C-H functionalization of heteroaromatic compounds. A notable example is the synthesis of ethyl 5-bromopyrimidine-4-carboxylate, a closely related analog, as described in a study focused on the preparation of potent CK2 inhibitors. This method offers a one-step synthesis from a readily available starting material.
Experimental Protocol:
-
To a solution of 5-bromopyrimidine in a biphasic solvent system (e.g., toluene-water), add iron(II) sulfate heptahydrate and sulfuric acid.
-
Separately, prepare the alkoxycarbonyl radical precursor by treating an alkyl pyruvate (e.g., ethyl pyruvate) with hydrogen peroxide.
-
Add the radical precursor solution to the pyrimidine solution at a controlled temperature.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 5-bromopyrimidine | [2] |
| Key Reagents | Ethyl pyruvate, Hydrogen peroxide, Iron(II) sulfate | [2] |
| Yield | 62% (for ethyl 5-bromopyrimidine-4-carboxylate) | [2] |
| Conversion | 89% | [2] |
Experimental Workflow for Minisci Reaction:
Workflow for Minisci Alkoxycarbonylation.
Section 2: Application in the Synthesis of Kinase Inhibitors
This compound and its analogs are valuable intermediates in the synthesis of kinase inhibitors, a class of targeted therapeutics for cancer and inflammatory diseases. The 2-chloro substituent is particularly useful as it provides a reactive site for nucleophilic substitution, allowing for the introduction of various pharmacophores.
Use in the Synthesis of Pyrimidine-based Kinase Inhibitors
Patents such as US 10,189,849 B2 describe the use of substituted chloropyrimidines in the synthesis of compounds targeting cyclin-dependent kinases (CDKs). While this patent specifically utilizes 5-bromo-2,4-dichloro-pyrimidine, the reaction principles are directly applicable to this compound for the synthesis of analogous inhibitors.
General Experimental Workflow:
The synthesis of these inhibitors typically involves a nucleophilic aromatic substitution reaction where an amine-containing moiety displaces the chloro group on the pyrimidine ring.
General workflow for kinase inhibitor synthesis.
Targeted Signaling Pathways
Pyrimidine-based inhibitors often target key signaling pathways implicated in cell proliferation, survival, and inflammation. One such critical pathway is the Hedgehog (Hh) signaling pathway , which is aberrantly activated in several cancers.[3]
Hedgehog Signaling Pathway:
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell growth and tumor formation. The core of the pathway involves the Patched (PTCH) and Smoothened (SMO) transmembrane proteins. In the "off" state, PTCH inhibits SMO. Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Pyrimidine derivatives can be designed to inhibit key components of this pathway, such as SMO.[3]
Simplified Hedgehog Signaling Pathway and point of inhibition.
Another critical pathway often targeted by pyrimidine-based kinase inhibitors is the mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and metabolism.[4]
mTOR Signaling Pathway:
The mTOR (mechanistic target of rapamycin) pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth. mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1, when activated, phosphorylates downstream targets like S6K1 and 4E-BP1, leading to increased protein synthesis and cell proliferation. Dysregulation of the mTOR pathway is a common feature in many cancers. Pyrimidine derivatives can be developed as inhibitors of kinases within this pathway, such as mTOR itself or upstream activators.[4]
Simplified mTOR Signaling Pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of complex heterocyclic compounds with significant biological activity. The patented synthetic routes offer reliable methods for its preparation, while alternative strategies like the Minisci reaction provide efficient, one-pot alternatives for related structures. Its application in the development of kinase inhibitors targeting critical signaling pathways such as Hedgehog and mTOR underscores its importance in modern drug discovery. This guide provides researchers with a comparative overview of the synthesis and application of this key building block, facilitating the design and development of next-generation therapeutics.
References
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Synthesis of pyridyl pyrimidine hedgehog signaling pathway inhibitors and their antitumor activity in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-Chloropyrimidine-4-Carboxylate: A Step-by-Step Guide
For Immediate Reference: Treat Ethyl 2-chloropyrimidine-4-carboxylate as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 1196152-00-7), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Hazards
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Due to its chlorinated organic nature, it is also subject to regulations governing hazardous waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Segregation and Storage of Waste
Proper segregation and storage are critical to prevent accidental reactions and ensure safe disposal.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should not attempt to treat or neutralize the chemical waste themselves.
Step-by-Step Disposal Workflow:
-
Collection: Carefully transfer the waste this compound into the designated hazardous waste container. Avoid spills and minimize the generation of dust or aerosols.
-
Decontamination of Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in the same container as the chemical.
-
Labeling and Documentation: Ensure the hazardous waste container is properly labeled as described in the previous section. Complete any required institutional hazardous waste pickup forms.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.
Caption: Disposal Workflow Diagram
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation in the area.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
For any exposure, refer to the Safety Data Sheet (SDS) for first-aid measures and seek immediate medical attention.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.
Safeguarding Your Research: Essential Safety and Handling Guide for Ethyl 2-chloropyrimidine-4-carboxylate
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling Ethyl 2-chloropyrimidine-4-carboxylate, a key reagent in pharmaceutical synthesis. Adherence to these protocols is vital for minimizing risk and ensuring the integrity of your research.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from information on structurally similar compounds, including chlorinated pyrimidines and their esters. Always consult with your institution's safety officer for specific guidance.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment | Specification/Standard |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use and change them frequently. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Required when working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust or aerosols are generated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
Operational Plan: Safe Handling and Storage
Handling:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale.
-
Prevent Dust and Aerosols: Handle the compound in a manner that prevents the formation of dust or aerosols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2°C and 8°C.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service. Do not dispose of it down the drain or with general laboratory trash.
-
Local Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
In Case of a Spill:
A chemical spill of this compound requires a prompt and systematic response to mitigate hazards. The following workflow diagram outlines the necessary steps.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
